Acromelic acid D
Description
Structure
3D Structure
Properties
CAS No. |
102329-71-5 |
|---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6/c16-10(17)3-7-8(5-15-11(7)13(20)21)6-1-2-9(12(18)19)14-4-6/h1-2,4,7-8,11,15H,3,5H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,11-/m0/s1 |
InChI Key |
GOUSHYKCXZKVEY-RNSXUZJQSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CN=C(C=C2)C(=O)O |
Canonical SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isolation and purification of Acromelic acid D from Clitocybe acromelalga.
An In-Depth Technical Guide to the Isolation and Purification of Acromelic Acid D from Clitocybe acromelalga
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation and purification of this compound from the poisonous mushroom Clitocybe acromelalga. Due to the limited availability of literature specifically detailing the purification of this compound, the methodologies presented here are synthesized from established protocols for the closely related and more studied Acromelic acids A and B.
Introduction
Clitocybe acromelalga (also known as Paralepistopsis acromelalga) is a poisonous mushroom found in Japan that produces a family of potent neurotoxic compounds known as acromelic acids.[1] Ingestion of this mushroom leads to a unique toxic syndrome characterized by extreme and persistent pain in the extremities, a condition resembling erythromelalgia.[2][3] The causative toxins, acromelic acids, are potent neuroexcitatory amino acids that act as agonists for glutamate receptors.[4][5]
Among these toxins are Acromelic acids A, B, C, D, and E.[4] While Acromelic acids A and B have been the primary focus of research, this compound is a structurally similar analogue of significant interest for neuropharmacological studies. As a kainoid, it holds potential as a chemical tool for investigating neuronal pathways and the function of ionotropic glutamate receptors. This guide outlines a robust methodology for its isolation and purification.
Data Presentation: Toxin Concentration
Quantitative data specifically for this compound is not extensively documented. However, the concentrations of the more abundant Acromelic acids A and B in Clitocybe acromelalga provide a valuable benchmark for estimating potential yields.
| Compound | Concentration in Mushroom Sample | Method | Reference |
| Acromelic Acid A | ~283 ng/mg (dried mushroom) | LC-MS | [6][7] |
| Acromelic Acid A | 2.0 µg/g (poisoning case sample) | LC-MS | [8] |
| Acromelic Acid B | 1.4 µg/g (poisoning case sample) | LC-MS | [8] |
Note: Toxin concentrations can vary significantly depending on the mushroom's geographic origin, age, and storage conditions.
Experimental Protocols
The following multi-step protocol is designed to isolate and purify this compound from the mushroom's fruiting bodies.
Preparation of Mushroom Material
-
Collection and Drying: Collect fresh fruiting bodies of Clitocybe acromelalga. To prevent degradation of the active compounds, immediately freeze-dry (lyophilize) the mushrooms.
-
Homogenization: Grind the lyophilized mushrooms into a fine, homogenous powder using a blender or a mill. This increases the surface area for efficient solvent extraction.
Extraction of Crude Acromelic Acids
This step aims to extract the polar acromelic acids from the solid mushroom matrix.
-
Solvent System: Prepare a 50% aqueous methanol (v/v) solution. This solvent is effective for extracting polar compounds like acromelic acids.[8]
-
Extraction Procedure:
-
Suspend the powdered mushroom material in the 50% methanol solution (e.g., at a 1:10 solid-to-solvent ratio, w/v).
-
Stir the suspension continuously at room temperature for 12-24 hours.
-
Separate the extract from the solid residue by vacuum filtration or centrifugation.
-
-
Re-extraction: Perform a second extraction on the mushroom residue with fresh 50% methanol to maximize the yield.
-
Concentration: Combine the extracts and remove the methanol using a rotary evaporator under reduced pressure. Lyophilize the remaining aqueous solution to obtain a solid crude extract.
Purification Cascade
A sequential chromatographic process is required to purify this compound from the complex crude extract.
This initial step removes interfering substances from the crude extract.
-
Cartridge Selection: Use a strong anion-exchange (SAX) SPE cartridge, as acromelic acids are acidic.[6]
-
Procedure:
-
Conditioning: Condition the SAX cartridge with methanol followed by deionized water.
-
Loading: Dissolve the crude extract in a small volume of water and load it onto the cartridge.
-
Washing: Wash the cartridge with deionized water to remove neutral and basic impurities.
-
Elution: Elute the bound acromelic acids with a low pH buffer (e.g., aqueous formic acid) or a high salt concentration buffer. The fractions containing the target compounds are collected for the next step.
-
This step separates the acromelic acids based on their charge.
-
Column and Resin: Pack a column with a strong anion-exchange resin (e.g., Dowex 1x8).
-
Procedure:
-
Equilibration: Equilibrate the column with a starting buffer (e.g., a volatile buffer like ammonium acetate at neutral pH).
-
Sample Loading: Load the eluted fraction from the SPE step onto the column.
-
Gradient Elution: Apply a decreasing pH gradient (e.g., using a gradient of acetic acid or formic acid) or an increasing salt gradient to elute the bound compounds. Different acromelic acid isomers will elute at different acid or salt concentrations.
-
Fraction Monitoring: Collect fractions and monitor them using an analytical method like thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
This is the final polishing step to achieve high purity.
-
Column Selection: A porous graphitic carbon column is effective for separating these types of compounds.[6] Alternatively, a reversed-phase C18 column can be used.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water with an acidic modifier like formic acid (e.g., 0.1% formic acid).[6]
-
Procedure:
-
Pool the fractions from the ion-exchange step that contain this compound and concentrate them.
-
Inject the concentrated sample into the preparative HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
-
Purity Verification: Analyze the collected fraction using analytical LC-MS to confirm its identity and purity. Lyophilize the pure fraction to obtain this compound as a solid powder.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A step-by-step workflow for isolating and purifying this compound.
Signaling Pathway Diagram
Acromelic acid A is a known potent agonist of kainate-type glutamate receptors.[4] While the specific activity of this compound has not been fully characterized, it is presumed to act on similar pathways. The diagram below illustrates a generalized signaling pathway for kainate receptor activation.
References
- 1. 56 Studies on the Toxic Principles of Clitocybe acromelalga [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Erythromelalgia associated with Clitocybe acromelalga intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometric determination of acromelic acid A from a new poisonous mushroom: Clitocybe amoenolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga] - PubMed [pubmed.ncbi.nlm.nih.gov]
Acromelic Acid D: A Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acid D is a naturally occurring neuroexcitatory amino acid belonging to the kainoid class of compounds. First identified in the poisonous mushroom Clitocybe acromelalga, it is one of several structurally related acromelic acids isolated from this species. While its potent analog, acromelic acid A, has been the subject of extensive research due to its severe neurotoxic effects, this compound remains a less-studied member of this family. This technical guide provides a comprehensive overview of the discovery and history of this compound, presenting the available scientific data and outlining its chemical characteristics.
Discovery and Isolation
This compound was first isolated and identified in 1992 by a team of Japanese researchers: Shinji Fushiya, Seiichi Sato, Yasuko Kera, and Shigeo Nozoe. Their findings were published in the journal Heterocycles. The compound was discovered during further investigation into the toxic constituents of the mushroom Clitocybe acromelalga, following the earlier identification of acromelic acids A, B, and C.
Isolation Methodology
While the full, detailed experimental protocol from the original 1992 publication by Fushiya et al. is not widely available in public databases, the abstract describes the general procedure. The researchers started with an aqueous ethanol extract of the mushroom. An acidic amino acid fraction was prepared and then subjected to chromatography on a Dowex 50W X4 column. Elution with a pH 3.20 ammonia-formate buffer, followed by successive purification steps using high-performance liquid chromatography (HPLC) and cellulose thin-layer chromatography (TLC), yielded the purified this compound.
The following diagram illustrates the general workflow for the isolation of this compound.
An In-Depth Technical Guide to the Physicochemical Properties of Acromelic Acid D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, isolation protocols, and proposed biological activities of Acromelic acid D, a neurotoxic amino acid isolated from the poisonous mushroom Clitocybe acromelalga.
Physicochemical Characteristics
This compound is a minor analog of the potent neurotoxins acromelic acids A and B.[1] Its distinct physicochemical properties are crucial for its identification, purification, and the understanding of its biological function. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₆ | [1][2] |
| Molecular Weight | 294.26 g/mol | [2] |
| Appearance | Yellow coloration with ninhydrin | [1] |
| Specific Rotation | [α]ᴅ²⁰ +17.6° (c 0.07, H₂O) | [1] |
| UV Absorption Maxima | 221.4 nm, 269.2 nm | [1] |
| Mass Spectrometry (FAB-MS) | m/z 295 [M+H]⁺ | [1] |
| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid | [2] |
Experimental Protocols
The following protocol for the isolation and purification of this compound is based on the methodology described by Fushiya et al. (1992).[1]
-
Extraction: An aqueous ethanol extract is prepared from the fruiting bodies of Clitocybe acromelalga.
-
Initial Fractionation: The extract is processed to yield an acidic amino acid fraction.
-
Ion-Exchange Chromatography:
-
The acidic amino acid fraction is loaded onto a Dowex 50W X4 column.
-
The column is pre-equilibrated with a pH 3.20 ammonia-formate buffer.
-
Elution is carried out using the same buffer.
-
-
HPLC-Based Fraction Collection: Fractions are monitored by high-performance liquid chromatography (HPLC), and those containing peaks corresponding to this compound are collected.
-
Final Purification: The collected fractions undergo successive purification steps:
-
Preparative HPLC.
-
Cellulose thin-layer chromatography (TLC) using a solvent system of n-butanol, acetic acid, and water in a 4:1:2 ratio. The Rf value for this compound is 0.13.
-
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Signaling
While specific studies on the signaling pathways of this compound are limited, the acromelic acids as a class are potent neuroexcitatory agents.[1] Acromelic acid A, a closely related analog, is known to be a powerful agonist of glutamate receptors, particularly a subtype of non-NMDA receptors.[3][4] It is hypothesized that this compound exerts its neurotoxic effects through a similar mechanism.
The proposed mechanism involves the binding of this compound to ionotropic glutamate receptors on neuronal cell membranes. This binding triggers the opening of ion channels, leading to an influx of cations such as Na⁺ and Ca²⁺. The subsequent depolarization of the neuron results in an excitatory postsynaptic potential and neuronal activation. Prolonged or excessive activation of these receptors can lead to excitotoxicity, a process implicated in the selective degeneration of interneurons in the spinal cord observed with acromelic acid administration.[4][5]
Caption: Proposed neuroexcitatory signaling pathway of acromelic acids.
Spectroscopic Data
The ¹H NMR spectrum of this compound provides key structural information. The chemical shifts and coupling constants are detailed in the table below, as reported by Fushiya et al. (1992).[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |
| H-2' | 4.12 | d |
| H-3' | 3.28 | dddd |
| H-4' | 4.06 | ddd |
| H-5'a | 3.80 | dd |
| H-5'b | 4.01 | dd |
| H-6'a | 2.10 | dd |
| H-6'b | 2.46 | dd |
| H-3 | 8.19 | d (J=8.1) |
| H-4 | 7.91 | d (J=8.1) |
| H-6 | 8.70 | s |
Note: The numbering of protons may vary depending on the convention used. The data presented here is based on the original publication.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. This compound | C13H14N2O6 | CID 190363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Acromelic Acid D: A Technical Overview of a Potent Neurotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acid D is a potent neuroexcitatory amino acid belonging to the kainoid class of compounds. First isolated from the poisonous mushroom Clitocybe acromelalga, this molecule and its analogs have garnered significant interest within the neuroscience community for their specific and potent interactions with glutamate receptors. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and proposed mechanisms of action of this compound, intended to serve as a resource for researchers in neuropharmacology and drug development.
Molecular Profile
This compound possesses a unique chemical structure that underpins its potent biological activity. Its molecular formula and weight have been determined through mass spectrometry and nuclear magnetic resonance studies.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₆ |
| Molecular Weight | 294.26 g/mol |
| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid |
| CAS Number | 102329-71-5 |
Biological Activity and Mechanism of Action
This compound exerts its potent neuroexcitatory effects primarily through its interaction with ionotropic glutamate receptors, specifically a subtype of non-NMDA receptors. Evidence suggests that this compound is a potent agonist at these receptors, leading to neuronal depolarization and an increase in intracellular calcium concentration. The influx of calcium ions is a critical event that triggers downstream signaling cascades, ultimately leading to the observed neurotoxic effects. While the precise subunit composition of the receptor most sensitive to this compound is still under investigation, it appears to be distinct from those activated by kainate and AMPA.
Proposed Signaling Pathway
The binding of this compound to its target glutamate receptor subtype initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a significant influx of Ca²⁺. This elevation in intracellular calcium can activate a variety of downstream effectors, including protein kinases, phosphatases, and proteases, which can contribute to excitotoxicity and neuronal cell death.
Experimental Protocols
Isolation of this compound from Clitocybe acromelalga
The following is a summarized protocol for the isolation of this compound, based on established methods.
1. Extraction:
-
Fresh or lyophilized fruiting bodies of C. acromelalga are homogenized and extracted with 70% ethanol.
-
The extract is filtered and concentrated under reduced pressure.
2. Ion-Exchange Chromatography:
-
The concentrated extract is applied to a Dowex 50W-X8 (H⁺ form) column.
-
The column is washed with water to remove neutral and acidic compounds.
-
Amino acids, including acromelic acids, are eluted with 2M NH₄OH.
3. Further Chromatographic Purification:
-
The amino acid fraction is subjected to further purification using a series of chromatographic techniques, which may include:
-
Dowex 1-X4 (acetate form) chromatography.
-
Sephadex G-10 gel filtration.
-
High-performance liquid chromatography (HPLC) on a C18 column.
-
4. Isolation and Identification:
-
Fractions are monitored by thin-layer chromatography (TLC) or HPLC.
-
Fractions containing this compound are pooled, concentrated, and crystallized.
-
The structure is confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).
Potential Synthesis of this compound
While a specific total synthesis for this compound is not widely published, synthetic strategies for analogous kainoids can be adapted. A plausible retrosynthetic approach would involve the stereoselective construction of the substituted pyrrolidine ring and subsequent coupling to a functionalized pyridine precursor. Key synthetic steps would likely include asymmetric catalysis to establish the stereocenters of the pyrrolidine core.
Biological Evaluation: Neurotoxicity Assay
The neurotoxic effects of this compound can be quantified using primary neuronal cultures.
1. Cell Culture:
-
Primary cortical or spinal cord neurons are isolated from embryonic rodents and cultured in appropriate media.
2. Compound Treatment:
-
After a specified number of days in vitro (DIV), neurons are treated with varying concentrations of this compound.
3. Assessment of Cell Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
4. Data Analysis:
-
Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for neurotoxicity.
Biological Evaluation: Glutamate Receptor Binding Assay
Competitive binding assays can be used to determine the affinity of this compound for glutamate receptor subtypes.
1. Membrane Preparation:
-
Synaptosomal membranes are prepared from specific brain regions (e.g., cortex, hippocampus) of rodents.
2. Binding Reaction:
-
Membranes are incubated with a radiolabeled ligand (e.g., [³H]kainate or [³H]AMPA) in the presence of varying concentrations of unlabeled this compound.
3. Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
4. Data Analysis:
-
Inhibition curves are generated to calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound, from which the binding affinity (Ki) can be derived.
Conclusion
This compound remains a molecule of significant interest due to its potent and selective action on a specific population of glutamate receptors. Its unique pharmacological profile makes it a valuable tool for probing the structure and function of these receptors and for investigating the mechanisms of excitotoxicity. Further research into its specific molecular targets and downstream signaling pathways will undoubtedly provide deeper insights into the complex processes of neurotransmission and neuronal injury, and may inform the development of novel therapeutic agents for neurological disorders.
Navigating the Synthesis of Acromelic Acids: A Technical Guide
While the precise biosynthetic pathway of acromelic acids within the poisonous mushroom Clitocybe acromelalga remains largely unelucidated in publicly accessible scientific literature, significant progress has been made in the chemical synthesis of these potent neuroexcitatory compounds. This technical guide provides an in-depth overview of the prominent synthetic routes, focusing on methodologies, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals.
This document will primarily focus on two major strategies for the total synthesis of acromelic acids A and B: a highly efficient route starting from 2,6-dichloropyridine and an earlier method utilizing L-α-kainic acid as a chiral precursor.
Comparative Overview of Total Synthesis Strategies
The following table summarizes the key quantitative data for the total synthesis of acromelic acids A and B via the 2,6-dichloropyridine route, providing a clear comparison of their efficiency.
| Target Molecule | Starting Material | Number of Steps | Overall Yield | Reference |
| Acromelic Acid A | 2,6-dichloropyridine | 13 | 36% | [1][2][3] |
| Acromelic Acid B | 2,6-dichloropyridine | 17 | 6.9% | [1][2][3] |
Synthesis of Acromelic Acids from 2,6-Dichloropyridine
A practical and efficient total synthesis of both acromelic acid A and B has been accomplished starting from 2,6-dichloropyridine.[1][2][3] This approach is notable for its high overall yield, particularly for acromelic acid A. The key steps in this synthesis involve the construction of the pyrrolidine ring through a Ni-catalyzed asymmetric conjugate addition followed by an intramolecular reductive amination.[1][2][3]
Logical Flow of the Synthesis of Acromelic Acid A
Caption: Synthesis of Acromelic Acid A from 2,6-Dichloropyridine.
Experimental Protocols
Key Experiment: Ni-catalyzed Asymmetric Conjugate Addition
This reaction is crucial for establishing the stereochemistry of the pyrrolidine ring. The following is a representative protocol based on the synthesis of related kainoids.
-
Materials:
-
α-ketoester
-
Nitroalkene
-
Chiral Ni(OAc)₂ complex (catalyst)
-
Anhydrous solvent (e.g., THF, toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
To a solution of the chiral Ni(OAc)₂ complex in the anhydrous solvent under an inert atmosphere, add the α-ketoester.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C to room temperature).
-
Slowly add a solution of the nitroalkene in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at the specified temperature for the designated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired conjugate addition product.
-
Key Experiment: Intramolecular Reductive Amination
This step facilitates the formation of the pyrrolidine ring.
-
Materials:
-
Keto-amine precursor
-
Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the keto-amine precursor in the anhydrous solvent under an inert atmosphere.
-
Add the reducing agent portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the specified duration, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to obtain the cyclized pyrrolidine derivative.
-
Synthesis of Acromelic Acids from L-α-Kainic Acid
An earlier synthetic approach to acromelic acids utilizes the naturally occurring amino acid, L-α-kainic acid, as a chiral starting material.[4] This strategy, while foundational, generally involves more steps and results in lower overall yields compared to the more recent 2,6-dichloropyridine route.[4]
The synthesis begins with the protection of the imino and carboxyl groups of L-α-kainic acid.[4] Subsequent steps involve reduction, silylation, and oxidation to modify the side chain. The pyridine nucleus is then constructed through a series of reactions including a Horner-Emmons reaction and a Pummerer reaction, leading to a cyclized intermediate.[4] The final stages of the synthesis involve deprotection steps to yield acromelic acid A.[4] One variation of this approach, involving the condensation of L-glutamic acid with pyridones, resulted in a 9% overall yield.[4]
Logical Flow of the Synthesis from L-α-Kainic Acid
Caption: Synthesis of Acromelic Acid A from L-α-Kainic Acid.
Conclusion
The total synthesis of acromelic acids has evolved significantly, with the route starting from 2,6-dichloropyridine offering a more practical and higher-yielding approach compared to the earlier methods based on L-α-kainic acid. The detailed experimental protocols for key reactions, such as the Ni-catalyzed asymmetric conjugate addition and intramolecular reductive amination, provide a roadmap for the laboratory synthesis of these complex and biologically active molecules. Further research into the natural biosynthetic pathway of acromelic acids is warranted to uncover the enzymatic machinery responsible for their production in Clitocybe acromelalga. Such knowledge could open new avenues for the biotechnological production of these and other related kainoid compounds.
References
An In-depth Technical Guide to the Stability and Degradation of Acromelic Acid D
Disclaimer: Specific experimental data on the stability and degradation of Acromelic acid D is limited in publicly available scientific literature. This guide is therefore based on the known chemical properties of its constituent functional groups, general principles of drug stability testing as outlined in regulatory guidelines (e.g., ICH guidelines), and information available for the closely related analogue, Acromelic acid A. The experimental protocols, degradation pathways, and quantitative data presented herein are illustrative and intended to serve as a comprehensive framework for researchers initiating stability studies on this compound.
Introduction
This compound is a kainoid analogue, a class of potent neuroexcitatory amino acids. Like other acromelic acids, it is presumed to interact with glutamate receptors in the central nervous system. The stability of such a compound is a critical parameter for its potential development as a pharmacological tool or therapeutic agent. Understanding its degradation profile is essential for establishing appropriate storage conditions, formulation development, and ensuring the accuracy of biological and analytical studies.
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. It outlines a systematic approach to conducting forced degradation studies to identify the intrinsic stability of the molecule and its likely degradation products under various stress conditions.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₆ | PubChem |
| Molecular Weight | 294.26 g/mol | PubChem |
| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid | PubChem |
| Physical Description | Assumed to be a solid | - |
| Solubility | Expected to be soluble in aqueous solutions, especially at neutral or alkaline pH due to the presence of multiple carboxylic acid groups. | Inferred |
Table 1: Chemical and Physical Properties of this compound.
Forced Degradation Studies: A Framework for this compound
Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods. The recommended stress conditions for this compound are outlined below.
The results of forced degradation studies should be presented in a clear, tabular format to allow for easy comparison of the degradation under different stress conditions. Tables 2 and 3 provide templates for presenting such data.
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant(s) (% Area) |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 h | 25 | |||
| Oxidation | 3% H₂O₂ | 24, 48, 72 h | 25 | |||
| Thermal | Solid State | 7, 14, 21 days | 80 | |||
| Photolytic | Solid State (ICH Q1B) | - | 25 | |||
| Photolytic | Solution (ICH Q1B) | - | 25 |
Table 2: Illustrative Summary of Forced Degradation Results for this compound.
| Retention Time (min) | % Area (Control) | % Area (Acid Hydrolysis) | % Area (Base Hydrolysis) | % Area (Oxidation) | % Area (Thermal) | % Area (Photolytic) |
| t₀ (this compound) | 100 | |||||
| t₁ (Degradant 1) | 0 | |||||
| t₂ (Degradant 2) | 0 | |||||
| t₃ (Degradant 3) | 0 |
Table 3: Illustrative Chromatographic Profile of this compound and its Degradation Products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following sections provide detailed protocols for conducting forced degradation studies on this compound.
The overall process for conducting a forced degradation study is depicted in the following workflow diagram.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
In a clean glass vial, add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
A control sample should be prepared by adding the stock solution to water and subjecting it to the same conditions.
-
Prepare a stock solution of this compound as described for acid hydrolysis.
-
In a clean glass vial, add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals (e.g., 2, 4, and 8 hours) due to the potentially faster rate of base-catalyzed hydrolysis of carboxylic acid derivatives.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute and analyze the samples as described above.
-
Prepare a corresponding control sample with water.
-
Prepare a stock solution of this compound.
-
In a clean glass vial, add a known volume of the stock solution to an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C) and protected from light.
-
Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).
-
Analyze the samples directly or after appropriate dilution.
-
Prepare a control sample with water.
-
Place a known amount of solid this compound in a clean, dry glass vial.
-
Store the vial in a temperature-controlled oven at 80°C.
-
At specified time points (e.g., 7, 14, and 21 days), remove a sample, dissolve it in a known volume of solvent, and analyze.
-
A control sample should be stored at the recommended storage temperature (e.g., 4°C).
-
Prepare two sets of samples of this compound, one in the solid state and one in solution (e.g., in water).
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap a corresponding set of control samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a pyridine ring, a pyrrolidine ring, and three carboxylic acid groups, several degradation pathways can be postulated.
-
Hydrolysis: The carboxylic acid groups are generally stable to hydrolysis. The pyrrolidine and pyridine rings are also relatively stable, but extreme pH and temperature could potentially lead to ring opening, although this is considered less likely under typical forced degradation conditions.
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, potentially forming an N-oxide derivative in the presence of an oxidizing agent like hydrogen peroxide.
-
Decarboxylation: At elevated temperatures, the carboxylic acid groups, particularly the one on the pyridine ring, could undergo decarboxylation.
-
Photodegradation: Exposure to UV light could lead to complex photochemical reactions, including isomerization or cleavage of the rings. Pyridine carboxylic acids are known to be susceptible to photodecomposition.
Hypothetical Signaling Pathway
While the specific signaling pathway for this compound has not been elucidated, it is expected to be similar to that of Acromelic acid A, which is a potent agonist at certain glutamate receptors.
This compound is hypothesized to bind to and activate ionotropic glutamate receptors on the surface of neurons. This activation leads to the opening of ion channels, resulting in an influx of sodium and calcium ions. The influx of these positive ions causes depolarization of the neuronal membrane, leading to neuronal excitation. At high concentrations, this overstimulation can lead to excitotoxicity and neuronal cell death.
Conclusion
This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. While specific experimental data is currently lacking, the methodologies and potential degradation pathways outlined here serve as a valuable starting point for researchers. A thorough understanding of the stability of this compound is a prerequisite for its further development and use in neuroscience research and drug discovery. The application of the described forced degradation studies will enable the development of a robust stability-indicating analytical method and provide crucial insights into the handling, storage, and formulation of this potent neuroactive compound.
Preliminary Toxicity Screening of Acromelic Acid D: A Review of Available Data on Related Acromelic Acids
A comprehensive search for preliminary toxicity data on Acromelic acid D has revealed a significant lack of available information in the public domain. To date, no specific in vivo (e.g., LD50) or in vitro (e.g., IC50) toxicity studies for this compound have been published. The majority of research has focused on its analogues, Acromelic acid A and B, which are potent neurotoxins isolated from the poisonous mushroom Clitocybe acromelalga.
This technical guide, therefore, summarizes the existing toxicological data for Acromelic acids A and B to provide a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein, including experimental protocols and known signaling pathways, may serve as a relevant starting point for designing future toxicity screening studies for this compound and other related compounds.
Quantitative Toxicity Data for Acromelic Acids A and B
The following tables summarize the available quantitative toxicity data for Acromelic acids A and B. It is crucial to note that these values are specific to the tested species and experimental conditions and may not be directly extrapolated to this compound.
Table 1: In Vivo Acute Toxicity Data for Acromelic Acid A
| Compound | Species | Route of Administration | LD50 | Reference |
| Acromelic acid A | Rat | Intravenous | 5 - 5.5 mg/kg | [1] |
Table 2: In Vitro Neurotoxicity Data for Acromelic Acid A
| Compound | Cell Type | Assay | EC50 | Reference |
| Acromelic acid A | Cultured Rat Spinal Neurons | Lactate Dehydrogenase Release | ~2.5 µM | [2] |
| Acromelic acid A | Cultured Hippocampal Neurons | Not specified | 18 µM | [2][3] |
Experimental Protocols for Toxicity Assessment of Acromelic Acids
The following are detailed methodologies for key experiments cited in the literature for assessing the toxicity of Acromelic acids A and B. These protocols can be adapted for the preliminary toxicity screening of this compound.
In Vivo Acute Toxicity (LD50) Determination in Rodents
This protocol is based on the general procedures for acute toxicity testing.
-
Animal Model: Male Wistar rats (or other appropriate rodent strain) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to several dose groups and a control group.
-
Compound Administration: Acromelic acid A is dissolved in a suitable vehicle (e.g., saline) and administered as a single intravenous injection. The control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).
-
Data Analysis: The LD50 value, the dose causing 50% mortality, is calculated using appropriate statistical methods (e.g., probit analysis).
In Vitro Neurotoxicity Assay using Cultured Neurons
This protocol describes the assessment of neurotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Culture: Primary spinal neurons are isolated from rat embryos and cultured in a suitable medium.
-
Compound Treatment: After a specified period in culture, the neurons are exposed to various concentrations of Acromelic acid A.
-
Incubation: The cells are incubated with the test compound for a defined duration (e.g., 24 hours).
-
LDH Measurement: The amount of LDH released into the culture medium is quantified using a commercially available colorimetric assay kit.
-
Data Analysis: The EC50 value, the concentration causing 50% of the maximum LDH release, is determined from the dose-response curve.
Signaling Pathways of Acromelic Acid A
Acromelic acid A is known to exert its neurotoxic effects primarily through its action as a potent agonist of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The following diagrams illustrate the proposed signaling pathways.
Caption: Proposed signaling pathway for Acromelic acid A-induced neurotoxicity.
Caption: A general experimental workflow for in vitro cytotoxicity screening.
Conclusion
While a preliminary toxicity screening of this compound cannot be provided due to the absence of specific data, the information available for its close analogues, Acromelic acids A and B, offers valuable insights. These compounds are potent neurotoxins that act as agonists for glutamate receptors, leading to excitotoxicity. The experimental protocols and signaling pathway information detailed in this guide can serve as a robust framework for initiating the toxicological evaluation of this compound. Further research is imperative to characterize the toxicological profile of this compound and to understand its potential risks.
References
Methodological & Application
Total Synthesis of Acromelic Acid D: A Proposed Strategy and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Acromelic acid D, a member of the potent neuroexcitatory kainoid family of amino acids, presents a formidable challenge for synthetic chemists. While the total syntheses of its congeners, Acromelic acids A and B, have been accomplished, a reported total synthesis of this compound remains elusive in the current literature. This document outlines a proposed enantioselective total synthesis of this compound based on established methodologies for related compounds. The proposed route aims to provide a strategic blueprint for researchers engaged in the synthesis of complex amino acids and the development of novel neurological agents.
Proposed Synthetic Strategy
The retrosynthetic analysis for this compound hinges on the disconnection of the pyridone and pyrrolidine rings. The core strategy involves the late-stage formation of the pyridone ring onto a pre-functionalized pyrrolidine core. The pyrrolidine ring, with its requisite stereochemistry, can be constructed via a key asymmetric conjugate addition reaction, a strategy that has proven successful in the synthesis of Acromelic acids A and B.
Key Features of the Proposed Synthesis:
-
Convergent Approach: The synthesis is designed to be convergent, with the separate preparation of the pyrrolidine and pyridone precursors.
-
Asymmetric Catalysis: A nickel-catalyzed asymmetric conjugate addition will be employed to establish the crucial stereocenters on the pyrrolidine ring.
-
Regioselective Pyridone Formation: The synthesis will rely on a regioselective annulation to construct the substituted pyridone ring.
Experimental Workflows
The overall workflow for the proposed total synthesis of this compound is depicted below.
Figure 1. Proposed experimental workflow for the total synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on analogous transformations reported in the syntheses of Acromelic acids A and B and are adapted for the proposed synthesis of this compound.
Protocol 1: Asymmetric Conjugate Addition for Pyrrolidine Ring Construction
This protocol describes the key step for establishing the stereochemistry of the pyrrolidine core.
-
Preparation of the Reaction Mixture: To a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere is added the nickel(II) catalyst (0.1 equiv) and the chiral ligand (0.12 equiv).
-
Addition of Grignard Reagent: The solution is cooled to -78 °C, and the corresponding Grignard reagent (1.5 equiv) is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until consumption of the starting material is observed (typically 4-6 hours).
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Intramolecular Reductive Amination
This protocol details the cyclization to form the pyrrolidine ring.
-
Azide Reduction: To a solution of the azido-ester (1.0 equiv) in methanol (0.2 M) is added palladium on carbon (10 mol %). The flask is evacuated and backfilled with hydrogen gas (balloon pressure).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude amino-ester.
-
Cyclization: The crude amino-ester is dissolved in methanol (0.1 M), and sodium cyanoborohydride (1.5 equiv) is added in one portion.
-
Acidification and Stirring: The pH of the solution is adjusted to ~6 by the dropwise addition of acetic acid. The reaction is stirred at room temperature for 12 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol 3: Pyridone Ring Formation
This protocol describes the construction of the pyridone moiety.
-
Condensation: To a solution of the functionalized pyrrolidine (1.0 equiv) and the activated pyridone precursor (1.2 equiv) in a suitable solvent such as DMF (0.2 M) is added a non-nucleophilic base like DBU (1.5 equiv).
-
Heating and Monitoring: The reaction mixture is heated to 80-100 °C and monitored by TLC for the formation of the coupled product.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash column chromatography.
Protocol 4: Global Deprotection
This final step removes all protecting groups to yield this compound.
-
Ester Hydrolysis: The protected this compound derivative is dissolved in a mixture of THF and water. Lithium hydroxide (excess) is added, and the mixture is stirred at room temperature until TLC indicates complete hydrolysis of the esters.
-
Acidification: The reaction mixture is cooled in an ice bath and acidified to pH ~2 with 1 M HCl.
-
Extraction: The aqueous layer is extracted with a suitable polar solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are dried and concentrated to yield the crude product. Final purification is achieved by preparative HPLC.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on reported yields for analogous reactions in the syntheses of Acromelic acids A and B.
| Step | Reaction Type | Expected Yield (%) |
| Asymmetric Conjugate Addition | Ni-catalyzed 1,4-addition | 85-95 |
| Intramolecular Reductive Amination | Cyclization | 70-85 |
| Pyridone Ring Formation | Annulation | 50-65 |
| Global Deprotection | Hydrolysis | 80-90 |
Synthetic Pathway Diagram
The proposed synthetic pathway for this compound is illustrated below.
Figure 2. Proposed total synthesis of this compound.
Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical literature for related molecules. The experimental conditions and yields are estimations and would require optimization in a laboratory setting. Researchers should exercise all necessary safety precautions when handling the reagents and performing the reactions described.
Application Notes and Protocols for the Analytical Detection of Acromelic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acid D is a potent neurotoxic amino acid belonging to the kainoid family of compounds. Like its analogues, acromelic acids A and B, it is a potent agonist for kainate receptors, a subtype of ionotropic glutamate receptors. The ingestion of mushrooms containing acromelic acids can lead to severe neurological effects, making its sensitive and accurate detection crucial for food safety, toxicological studies, and neuroscience research.
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific analytical data for this compound is limited in the scientific literature, the protocols provided herein are adapted from established methods for the closely related and well-studied Acromelic acid A and other neurotoxic amino acids. It is important to note that these methods should be validated specifically for this compound in the user's laboratory to ensure accuracy and reliability.
Analytical Methods Overview
Several analytical techniques can be employed for the detection of small, polar molecules like this compound. However, due to its low volatility and the need for high sensitivity and selectivity, LC-MS/MS is the most suitable and widely adopted method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of acromelic acids. It offers high sensitivity, selectivity, and the ability to quantify the analyte in complex matrices such as biological fluids and mushroom extracts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. Derivatization would be required to increase volatility, which adds complexity to the sample preparation and may introduce variability.
-
Immunoassays (ELISA): While immunoassays can be highly sensitive and suitable for high-throughput screening, the development of specific antibodies for this compound is a significant undertaking and, to date, no commercial kits are available.
I. Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of neurotoxic amino acids using LC-MS/MS. These values are provided as a general guideline and are typical for methods analyzing compounds with similar physicochemical properties to this compound. Actual performance characteristics must be determined during in-house method validation.
| Parameter | Typical Range | Description |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the method over a specific concentration range. |
| Recovery | 80 - 120% | The percentage of the known amount of analyte recovered from a sample matrix, indicating the efficiency of the extraction process. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision of the method. |
II. Experimental Protocols
A. Protocol 1: Sample Preparation from Mushroom Tissue
This protocol describes the extraction and clean-up of this compound from mushroom samples, adapted from methods for Acromelic acid A.[1]
Materials:
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (Strong Anion Exchange, SAX)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Homogenization: Weigh approximately 1 gram of the mushroom sample (fresh or dried) and homogenize it to a fine powder. For fresh samples, freeze-drying prior to homogenization is recommended.
-
Extraction:
-
To the homogenized sample, add 10 mL of a methanol/water mixture (80:20, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition the SAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove neutral and basic impurities.
-
Elute the acidic compounds, including this compound, with 5 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
B. Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general LC-MS/MS method for the analysis of this compound, based on methods for similar neurotoxic amino acids.
Instrumentation:
-
Liquid Chromatograph (HPLC or UHPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a porous graphitic carbon column is recommended for good retention of polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is suggested based on methods for Acromelic acid A.[1]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C13H14N2O6, MW: 294.26 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 293.08 would be the precursor ion. Product ions would be identified by fragmentation of the precursor ion in the collision cell.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for this compound.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.
B. Signaling Pathway of Acromelic Acid-Induced Neurotoxicity
Acromelic acids exert their neurotoxic effects primarily through the activation of kainate receptors, leading to excitotoxicity. The following diagram depicts a simplified signaling pathway of this process.
References
Application Notes and Protocols: Developing a Cell-Based Assay for Acromelic Acid D Activity
Introduction
Acromelic acid D is a potent neuroexcitatory compound belonging to the kainoid family of amino acids. These compounds are known for their strong agonist activity at kainate receptors, a subtype of ionotropic glutamate receptors.[1][2][3] The activation of these receptors leads to neuronal depolarization and, at high concentrations, excitotoxicity, which can result in neuronal cell death.[4][5] This excitotoxic effect is often mediated by a significant influx of calcium ions into the neurons.[6]
These application notes provide a comprehensive framework for developing and implementing a series of cell-based assays to characterize the activity of this compound. The described protocols will enable researchers to quantify its neurotoxic effects, measure its impact on intracellular calcium levels, and assess its influence on neuronal morphology through neurite outgrowth analysis. The data generated from these assays are crucial for understanding the compound's mechanism of action and for potential drug development applications.
Signaling Pathway of this compound
This compound, as a kainate receptor agonist, is expected to bind to and activate kainate receptors on the neuronal cell surface. This activation opens the ion channel, leading to an influx of sodium and calcium ions. The resulting depolarization and increased intracellular calcium can trigger a cascade of downstream signaling events, which at high levels of stimulation can lead to excitotoxicity and ultimately, cell death.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the neurotoxic effect of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[4][7][8]
Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary spinal cord neurons)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well clear-bottom microplates
-
Positive control (e.g., Lysis Buffer provided in the kit)
-
Negative control (Vehicle, e.g., sterile water or DMSO)
Experimental Workflow:
References
- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 2. Kainate receptor - Wikipedia [en.wikipedia.org]
- 3. medlink.com [medlink.com]
- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Kainate Receptors Sensitizes Oligodendrocytes to Complement Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A marked increase in intracellular Ca2+ concentration induced by acromelic acid in cultured rat spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for In Vitro Modeling of Acromelic Acid D Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acids are a group of potent neurotoxic compounds isolated from the poisonous mushroom Clitocybe acromelalga. These compounds are kainoid analogues and act as potent agonists for ionotropic glutamate receptors, leading to excitotoxicity and selective neuronal death. While several isoforms exist, this document focuses on in vitro models for studying the neurotoxicity of Acromelic acid D. Due to a lack of specific in vitro data for this compound, this guide leverages the extensive research conducted on the closely related and more studied isoform, Acromelic acid A, as a predictive model for the neurotoxic effects of this compound. It is presumed that their structural similarity leads to a comparable mechanism of action.
Acromelic acid A has been shown to selectively damage interneurons in the spinal cord.[1] Its neurotoxic effects are primarily mediated through the overactivation of non-N-methyl-D-aspartate (non-NMDA) receptors, leading to excessive calcium influx and subsequent neuronal cell death.[2] Primary cultures of rat spinal neurons have proven to be a valuable in vitro system for elucidating the mechanisms of Acromelic acid-induced neurotoxicity.[2]
In Vitro Models for Studying this compound Neurotoxicity
A variety of in vitro models can be employed to investigate the neurotoxic effects of this compound. The choice of model depends on the specific research question, throughput requirements, and desired physiological relevance.
1. Primary Neuronal Cultures:
Primary cultures of neurons isolated from specific brain regions are considered a gold standard for in vitro neurotoxicity studies due to their high physiological relevance.
-
Rat Spinal Cord Neurons: These cultures are particularly relevant for studying Acromelic acid neurotoxicity, as the spinal cord is a primary target of these toxins in vivo.[2] They allow for the investigation of selective vulnerability of specific neuronal populations.
-
Rat Hippocampal Neurons: While less sensitive to Acromelic acid A than spinal neurons, hippocampal cultures can be used for comparative studies to understand region-specific differences in neurotoxicity.[2]
-
Dorsal Root Ganglion (DRG) Neurons: DRG neurons are crucial for studying sensory neurotoxicity and pain pathways, which are relevant to the allodynia (pain from non-painful stimuli) induced by Acromelic acids.
2. Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons:
iPSC-derived neurons offer a human-relevant and scalable platform for neurotoxicity testing. The ability to generate specific neuronal subtypes (e.g., glutamatergic, GABAergic) from patient-derived or healthy donor iPSCs provides a powerful tool for mechanistic studies and personalized medicine approaches. While specific studies on this compound using iPSC-derived neurons are not yet available, this model holds great promise for future investigations.
3. Neuronal Cell Lines:
Immortalized neuronal cell lines, such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma), are often used for initial screening and high-throughput neurotoxicity assays due to their ease of culture and homogeneity. However, their physiological relevance is lower compared to primary neurons. Differentiation of these cell lines can enhance their neuronal characteristics and sensitivity to neurotoxic insults.
Quantitative Data Summary
The following tables summarize the available quantitative data on the neurotoxicity of Acromelic acid A, which can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Acromelic Acid A in Primary Neuronal Cultures
| Cell Type | Assay | Endpoint | EC50 (µM) | Reference |
| Rat Spinal Cord Neurons | LDH Release | Cell Death | ~2.5 | [2] |
| Rat Hippocampal Neurons | LDH Release | Cell Death | 18 | [2] |
Table 2: Comparison of Neurotoxic Potency of Glutamate Agonists in Rat Spinal Cord Neurons
| Compound | EC50 (µM) for LDH Release | Reference |
| Acromelic Acid A | ~2.5 | [2] |
| (RS)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | 11 | [2] |
| Kainic Acid | 70 | [2] |
Experimental Protocols
Protocol 1: Primary Culture of Rat Spinal Cord Neurons
This protocol describes the isolation and culture of primary neurons from the spinal cords of neonatal rats.
Materials:
-
Sprague-Dawley rat pups (P0-P2)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 1% penicillin-streptomycin
-
Enzyme solution: 0.25% Trypsin-EDTA in HBSS
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% penicillin-streptomycin
-
Culture plates/coverslips coated with poly-D-lysine and laminin
Procedure:
-
Euthanize rat pups according to approved animal protocols.
-
Dissect the spinal cords in ice-cold dissection medium.
-
Remove the meninges and dorsal root ganglia.
-
Mince the spinal cord tissue and incubate in the enzyme solution at 37°C for 15-20 minutes.
-
Stop the enzymatic digestion by adding an equal volume of plating medium containing 10% fetal bovine serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium to remove cellular debris.
-
Maintain the cultures by replacing half of the medium every 2-3 days.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Include untreated cells as a negative control (spontaneous LDH release) and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
After the treatment period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Culture cells on glass coverslips.
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record baseline fluorescence ratios before adding this compound.
-
Perfuse the cells with a solution containing this compound and continuously record the fluorescence ratio.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound neurotoxicity and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced neurotoxicity.
References
Animal Models for Acromelic Acid D-Induced Allodynia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acid, a potent neurotoxin isolated from the poisonous mushroom Clitocybe acromelalga, serves as a valuable tool in pain research for inducing a robust and persistent state of allodynia, a condition where non-painful stimuli are perceived as painful. Specifically, the stereoisomer Acromelic acid A (ACRO-A) has been utilized to develop animal models of neuropathic pain, facilitating the investigation of underlying molecular mechanisms and the screening of potential analgesic compounds. Intrathecal administration of ACRO-A in rodents elicits a biphasic allodynia, characterized by an acute, early phase and a sustained, late phase, each driven by distinct signaling pathways.
This document provides detailed application notes and experimental protocols for establishing and utilizing the ACRO-A-induced allodynia model in mice. It includes comprehensive methodologies for drug administration, behavioral assessment of pain, and a summary of the key signaling pathways involved.
Data Presentation
The following tables summarize the dose-response characteristics of Acromelic acid A and the effects of various pharmacological inhibitors on the early and late phases of induced allodynia.
Table 1: Dose-Response of Intrathecal Acromelic Acid A (ACRO-A) on Mechanical Allodynia in Mice
| Dose of ACRO-A (per kg body weight) | Onset of Allodynia | Duration of Allodynia | Notes |
| 50 ag/kg - 0.5 pg/kg | Within 5 minutes | Over 50 minutes | Bell-shaped dose-response, with the maximum effect at 50 fg/kg.[1] |
| 50 pg/kg - 500 ng/kg | Within 5 minutes | Dose-dependent | Higher doses evoke a more robust and sustained allodynia.[1] |
Table 2: Effect of Pharmacological Inhibitors on Acromelic Acid A-Induced Allodynia
| Phase of Allodynia | Pharmacological Agent | Target | Effect on Allodynia |
| Early Phase (minutes to hours post-ACRO-A) | NMDA Receptor Antagonists | NMDA Receptor | Inhibition[1][2] |
| nNOS Inhibitors | Neuronal Nitric Oxide Synthase | Inhibition[2] | |
| Ca2+/calmodulin Kinase II Inhibitors | CaMKII | Inhibition[2] | |
| Late Phase (days to weeks post-ACRO-A) | L-α-aminoadipate (LAA) | Astrocytes | Inhibition[2] |
| Minocycline | Microglia | Inhibition of microglial activation, but LAA is more effective against late-phase allodynia[2] | |
| NMDA Receptor Antagonists | NMDA Receptor | No significant effect[1][2] | |
| nNOS Inhibitors | Neuronal Nitric Oxide Synthase | No significant effect[2] |
Experimental Protocols
Protocol 1: Induction of Allodynia via Intrathecal Injection of Acromelic Acid A in Mice
Materials:
-
Acromelic acid A (ACRO-A)
-
Sterile, pyrogen-free saline
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Preparation of ACRO-A Solution: Prepare a stock solution of ACRO-A in sterile saline. Further dilute the stock solution to the desired final concentration for injection. The final injection volume should be 5-10 µL for mice.[3][4]
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the fur over the lumbar region of the back.
-
Intrathecal Injection: Position the mouse on a stable surface. Locate the intervertebral space between the L4 and L5 vertebrae by palpating the iliac crests. Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail-flick response is a reliable indicator of successful entry into the intrathecal space.
-
Injection: Slowly inject 5-10 µL of the ACRO-A solution. After injection, gently withdraw the needle.
-
Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it has regained full mobility.
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
Materials:
-
Von Frey filaments with varying calibrated bending forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimation: Place the mice in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes per day for 2-3 days prior to testing to allow for acclimation to the testing environment.
-
Testing:
-
Position the Von Frey filament perpendicular to the plantar surface of the mouse's hind paw.
-
Apply the filament with increasing force until it buckles. Hold the filament in place for 2-3 seconds.
-
A positive response is characterized by a sudden withdrawal, flinching, or licking of the paw.
-
The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the force range. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
The pattern of positive and negative responses is used to calculate the 50% PWT.
-
-
Data Collection: Record the filament force that consistently elicits a withdrawal response. This is the paw withdrawal threshold. A decrease in the paw withdrawal threshold compared to baseline or a control group indicates the presence of mechanical allodynia.
Signaling Pathways and Visualizations
The development of acromelic acid A-induced allodynia involves two distinct temporal phases, each with a unique underlying signaling cascade.
Early Phase Allodynia: NMDA Receptor-nNOS Pathway
The initial phase of allodynia is primarily driven by the activation of N-methyl-D-aspartate (NMDA) receptors in the spinal cord. This leads to an influx of calcium ions (Ca2+), which in turn activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO acts as a retrograde messenger, further enhancing presynaptic glutamate release and contributing to central sensitization.
Late Phase Allodynia: Astrocyte Activation
The sustained, late phase of allodynia is characterized by the activation of glial cells, particularly astrocytes, in the spinal cord. Activated astrocytes release pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β) and chemokines, which modulate neuronal activity and contribute to the maintenance of the pain state.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying Acromelic acid A-induced allodynia in mice.
References
- 1. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of mechanisms of allodynia induced by acromelic acid A between early and late phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracranial Injection of Acromelic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acid D is a structural analog of acromelic acid A, a potent neuroexcitatory and neurotoxic compound isolated from the poisonous mushroom Clitocybe acromelalga.[1] Like other acromelic acids, it is classified as a kainoid, a class of compounds that act as agonists for ionotropic glutamate receptors, specifically kainate receptors.[2][3] Activation of these receptors by acromelic acid A has been shown to induce a significant increase in intracellular calcium concentration, leading to selective neuronal degeneration.[4] Due to its potent effects on the central nervous system, this compound is a valuable tool for researchers studying excitotoxicity, neurodegeneration, and the role of kainate receptors in neurological disorders.
These application notes provide a detailed protocol for the intracranial injection of this compound in a murine model, leveraging established stereotactic surgical techniques. Due to the limited information available specifically for this compound, this protocol incorporates data from studies on the closely related and well-characterized kainoid, kainic acid, as a proxy for determining starting dosages and concentrations. It is imperative that researchers conduct preliminary dose-response studies to determine the optimal and safe concentration of this compound for their specific experimental paradigm.
Data Presentation
The following table summarizes quantitative data from studies involving the intracranial injection of kainic acid, which can serve as a starting point for experimental design with this compound.
| Parameter | Value | Species | Brain Region | Observed Effect | Reference |
| Injection Concentration | 200 ng in 50 nL | Mouse | Dorsal Hippocampus | Electrophysiologically identifiable seizures, loss of CA1/CA3 pyramidal neurons | [5] |
| Injection Concentration | 1 µg/µL | Mouse | Intrahippocampal | Attenuation of severe convulsive seizures with antioxidant pretreatment | [6] |
| Neurodegeneration | Significant neuronal loss | Rat | CA1, CA4, and Piriform Cortex | Increased number of degenerative neurons 12 weeks post-injection | [7] |
| Behavioral Effect | Continuous seizure activity (Status Epilepticus) | Mouse | Dorsal Hippocampus | Frequent behavioral arrest and sporadic clonic seizures | [5] |
Experimental Protocols
Protocol 1: Stereotactic Intracranial Injection of this compound in Mice
This protocol details the procedure for the precise delivery of this compound into a specific brain region of a mouse using a stereotactic apparatus.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile 0.9% saline or artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotactic frame
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with a small burr bit
-
Surgical tools (scalpel, forceps, sutures, etc.)
-
Heating pad
-
Ophthalmic ointment
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Analgesics (for pre- and post-operative care)
Procedure:
-
Preparation of this compound Solution:
-
Based on data from kainic acid studies, a starting concentration range of 1-5 mM is suggested.
-
Dissolve this compound in the chosen vehicle. Given its acidic nature, ensure the final pH of the solution is adjusted to be close to physiological pH (7.2-7.4) to minimize tissue damage. The use of a buffer such as phosphate-buffered saline (PBS) is recommended.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
-
Stereotactic Surgery:
-
Secure the mouse in the stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotactic coordinates for the target brain region from a mouse brain atlas.
-
Using the drill, create a small burr hole in the skull at the calculated coordinates, being careful not to damage the underlying dura mater.
-
-
Intracranial Injection:
-
Load the microinjection syringe with the this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotactic arm and lower the needle to the surface of the brain at the burr hole.
-
Slowly lower the needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.2 µL/minute) to allow for diffusion and minimize tissue damage.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the mouse in a clean cage on a heating pad and monitor until it has fully recovered from anesthesia.
-
Continue to monitor the animal for several days for any signs of distress or adverse effects.
-
Protocol 2: Assessment of Neurotoxicity via Calcium Influx Assay
This protocol describes an in vitro method to quantify the neurotoxic potential of this compound by measuring changes in intracellular calcium levels in cultured neurons.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line
-
This compound
-
Calcium imaging dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope or plate reader
-
Cell culture medium and supplements
-
Positive control (e.g., ionomycin)
-
Negative control (e.g., vehicle)
Procedure:
-
Cell Culture and Dye Loading:
-
Plate neurons at an appropriate density in a multi-well plate suitable for fluorescence imaging.
-
Allow the cells to adhere and grow for the desired period.
-
Prepare a loading buffer containing the calcium imaging dye according to the manufacturer's instructions.
-
Incubate the cells with the dye-loading buffer in the dark at 37°C for 30-60 minutes.
-
Wash the cells with a balanced salt solution to remove excess dye.
-
-
This compound Treatment and Imaging:
-
Prepare a range of concentrations of this compound in the appropriate buffer.
-
Establish a baseline fluorescence reading of the dye-loaded cells.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Include positive (ionomycin) and negative (vehicle) controls in separate wells.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each concentration of this compound relative to the baseline.
-
The ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) can be used to determine the intracellular calcium concentration.
-
Plot the dose-response curve to determine the EC50 value of this compound for inducing calcium influx.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for intracranial injection of this compound.
References
- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 2. acromelic acid B - Wikidata [wikidata.org]
- 3. acromelic acid A - Wikidata [wikidata.org]
- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Dentate Gyrus Excitability in the Intrahippocampal Kainic Acid Mouse Model for Temporal Lobe Epilepsy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
Application Notes and Protocols for Assessing Neuronal Damage Induced by Acromelic Acid D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing neuronal damage caused by Acromelic acid D, a potent kainate receptor agonist. This compound induces excitotoxicity, leading to selective neuronal cell death, particularly in spinal cord interneurons.[1][2] The following methodologies are critical for researchers studying the neurotoxic effects of this compound and for the development of potential neuroprotective therapies.
Overview of this compound Neurotoxicity
This compound is a structural analog of kainic acid and exerts its neurotoxic effects by activating a specific subtype of non-N-methyl-D-aspartate (non-NMDA) receptors.[1][3] This activation leads to an excessive influx of Ca2+ into the neuron, triggering a cascade of intracellular events that culminate in neuronal damage and death.[4] The primary mechanism of neuronal damage is excitotoxicity, a process where excessive stimulation of glutamate receptors leads to cell damage and death.
The following sections detail various in vitro and in vivo methods to quantify and characterize the neuronal damage induced by this compound.
In Vitro Assessment of Neuronal Damage
Cell Viability and Cytotoxicity Assays
2.1.1. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]
Protocol: Kinetic Lactate Dehydrogenase Assay
Materials:
-
Primary neuronal cell cultures
-
This compound
-
96-well flat-bottom plates
-
LDH assay kit (containing LDH Assay Buffer, Substrate, and Cofactor) or individual reagents (see below)
-
Microplate reader capable of measuring absorbance at 490 nm
Reagent Preparation (if not using a kit):
-
10x LDH Buffer: 45.3 g KH2PO4, 116.1 g K2HPO4 in 1 L distilled water.[5]
-
1x LDH Buffer: Dilute 10x LDH buffer 1:10 with distilled water.[5]
-
NADH Solution: Dissolve 3 mg NADH in 20 ml 1x LDH buffer.[5]
-
Sodium Pyruvate Solution: Dissolve 1.25 g sodium pyruvate in 500 ml 1x LDH buffer.[5]
-
Lysis Solution (for maximum LDH release control): 0.5% Triton X-100 in culture medium.[5]
Procedure:
-
Seed primary neurons in a 96-well plate at a density of 1 × 10^4 – 5 × 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Treat cells with various concentrations of this compound. Include untreated cells as a negative control and cells treated with lysis solution as a positive control for maximum LDH release.
-
Incubate for the desired time period (e.g., 24 hours).
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
Add 200 µL of NADH solution to each well.[5]
-
Initiate the reaction by adding 25 µL of sodium pyruvate solution to each well.[5]
-
Immediately measure the absorbance at 490 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
-
Calculate the rate of NADH consumption (decrease in absorbance over time) to determine LDH activity.
-
Express cytotoxicity as a percentage of the maximum LDH release control.
2.1.2. Propidium Iodide (PI) Staining for Cell Death
Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, thus identifying dead cells.[7][8]
Protocol: Propidium Iodide Staining
Materials:
-
Neuronal cell cultures on coverslips or in multi-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (10 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Culture neurons on glass coverslips or in imaging-compatible plates.
-
Treat cells with this compound for the desired duration.
-
Wash the cells twice with PBS.
-
Add 5-10 µL of PI staining solution to each sample.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Visualize the cells under a fluorescence microscope using the appropriate filter set for PI (Excitation/Emission: ~535/617 nm).
-
Count the number of PI-positive (dead) cells and the total number of cells (e.g., using a nuclear counterstain like Hoechst) to determine the percentage of cell death.
Assessment of Intracellular Calcium Levels
Calcium Imaging with Fura-2 AM
Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration.[1] this compound-induced excitotoxicity is characterized by a significant increase in intracellular calcium.
Protocol: Fura-2 AM Calcium Imaging
Materials:
-
Neuronal cultures on coverslips
-
This compound
-
Fura-2 AM (50 µg)
-
Dry DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Perfusion chamber and imaging rig with a fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Prepare Fura-2 AM stock solution: Dissolve 50 µg Fura-2 AM in 50 µL of dry DMSO to make a 1 mM stock solution.[9]
-
Loading cells:
-
Wash: Wash the cells with HBSS for at least 30 minutes to allow for de-esterification of the dye.[3]
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Introduce this compound into the perfusion solution.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. An increase in this ratio indicates an increase in intracellular calcium.
In Vivo and Ex Vivo Assessment of Neuronal Damage
Histopathological Analysis
Histological examination of spinal cord tissue from animals treated with this compound is crucial for identifying neuronal degeneration and reactive gliosis.[1]
Protocol: Immunohistochemistry for Neuronal Degeneration and Gliosis
Materials:
-
Spinal cord tissue from control and this compound-treated animals
-
Formalin or paraformaldehyde for fixation
-
Paraffin or cryostat for sectioning
-
Primary antibodies:
-
Anti-NeuN (for neurons)
-
Anti-GFAP (for reactive astrocytes)[10]
-
Anti-Iba1 (for microglia)
-
-
Secondary antibodies conjugated to a fluorescent tag or an enzyme (e.g., HRP)
-
DAB (3,3'-Diaminobenzidine) for colorimetric detection (if using HRP)
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in 4% paraformaldehyde overnight.
-
Process the tissue for paraffin embedding or cryoprotect for cryosectioning.
-
Cut thin sections (10-20 µm) of the spinal cord.
-
-
Antigen Retrieval (for paraffin sections): Heat the sections in a citrate buffer (pH 6.0).[11]
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-NeuN or anti-GFAP) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Wash with PBS.
-
-
Detection:
-
For fluorescent detection, mount the coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
For colorimetric detection, incubate with an avidin-biotin-peroxidase complex and then with DAB substrate until the desired color intensity is reached.
-
-
Imaging and Analysis:
Behavioral Assessment
Systemic administration of this compound in rodents leads to characteristic behavioral changes, including spastic paraparesis and allodynia.[2][4]
Protocol: Behavioral Analysis
Materials:
-
Rodents (rats or mice)
-
This compound
-
Apparatus for assessing motor function (e.g., rotarod, open field)[15][16]
-
Apparatus for assessing sensory sensitivity (e.g., von Frey filaments for allodynia)
Procedure:
-
Animal Dosing: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Motor Function Assessment (Rotarod Test):
-
Train the animals on the rotarod for several days before this compound administration.
-
At various time points after dosing, place the animals on the rotating rod and measure the latency to fall. A decrease in latency indicates motor impairment.
-
-
Sensory Sensitivity Assessment (von Frey Test for Allodynia):
-
Acclimate the animals to the testing environment.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.
-
-
Observational Analysis:
-
Observe the animals for signs of spastic paraparesis, such as forced extension of the hindlimbs.[2]
-
Score the severity of these behavioral changes over time.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced neurotoxicity.
Table 1: In Vitro Neurotoxicity of Acromelic Acid A
| Cell Type | Assay | EC50 (µM) | Reference |
| Cultured Rat Spinal Neurons | LDH Release | ~2.5 | [17] |
| Cultured Hippocampal Neurons | LDH Release | 18 | [17] |
Table 2: Comparative Neurotoxicity of Kainate Analogs
| Compound | Cell Type | Assay | EC50 (µM) | Reference |
| Acromelic acid A | Cultured Rat Spinal Neurons | LDH Release | ~2.5 | [17] |
| Kainic acid | Cultured Rat Spinal Neurons | LDH Release | 70 | [17] |
| AMPA | Cultured Rat Spinal Neurons | LDH Release | 11 | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in this compound-induced neurotoxicity and the general workflows for the experimental protocols described above.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Caption: General workflow for immunohistochemical analysis.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. brainvta.tech [brainvta.tech]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 8. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acromelic Acid D as a Pharmacological Tool
Audience: Researchers, scientists, and drug development professionals.
Note on Data Availability: Detailed pharmacological data and established experimental protocols specifically for Acromelic acid D are limited in current scientific literature. The following application notes leverage data from the closely related and well-characterized isomer, Acromelic acid A, as a primary reference for potential applications and methodologies. Researchers should exercise caution and validate these protocols for this compound.
Introduction to Acromelic Acids
Acromelic acids are a group of potent neuroexcitatory amino acids isolated from the poisonous mushroom Clitocybe acromelalga.[1][2] Five isomers have been identified: A, B, C, D, and E.[3] While Acromelic acids A and B are the most extensively studied, this compound is a known isomer with the chemical formula C13H14N2O6.[4] These compounds are structurally related to kainic acid and are potent agonists of ionotropic glutamate receptors, making them valuable pharmacological tools for studying excitatory neurotransmission and excitotoxicity.[1][5][6]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H14N2O6 | PubChem[4] |
| Molecular Weight | 294.26 g/mol | PubChem[4] |
| IUPAC Name | 5-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]pyridine-2-carboxylic acid | PubChem[4] |
Pharmacological Profile (Primarily based on Acromelic Acid A)
Acromelic acid A is a potent neurotoxin that selectively targets interneurons in the spinal cord.[1][6] Its primary mechanism of action is through the activation of ionotropic glutamate receptors, including AMPA and NMDA receptors.[1][5] This leads to an increase in intracellular calcium concentrations, resulting in neuronal excitation and, at higher concentrations, excitotoxicity.[1][6]
Quantitative Pharmacological Data (Acromelic Acid A)
| Parameter | Value | Experimental System | Source |
| Neurotoxicity (EC50) | |||
| Acromelic acid A | ~2.5 µM | Cultured rat spinal neurons | [6] |
| Kainic acid | 70 µM | Cultured rat spinal neurons | [6] |
| AMPA | 11 µM | Cultured rat spinal neurons | [6] |
| Acromelic acid A | 18 µM | Cultured hippocampal neurons | [6] |
| Induction of Allodynia (in mice) | |||
| Acromelic acid A (acute) | 50 fg/kg (maximum effect) | Intrathecal administration | [5] |
| Acromelic acid B (acute) | 50 pg/kg to 50 ng/kg | Intrathecal administration | [5] |
Experimental Protocols
The following are generalized protocols based on studies with Acromelic acid A and can be adapted for the investigation of this compound.
In Vivo Model of Allodynia
This protocol describes the induction of tactile allodynia in mice, a common model to study pain mechanisms.
Objective: To assess the ability of this compound to induce allodynia following intrathecal administration.
Materials:
-
This compound solution (sterile, vehicle-controlled)
-
Hamilton syringe
-
Von Frey filaments
-
Animal restraining device
Procedure:
-
Acclimate mice to the experimental setup and handling.
-
Perform intrathecal injections with this compound at various doses. A vehicle control group should be included.
-
At defined time points post-injection (e.g., 5, 15, 30, 60 minutes), assess mechanical allodynia using von Frey filaments.
-
Record the paw withdrawal threshold for each animal.
-
Monitor animals for any adverse effects.
Workflow for In Vivo Allodynia Study
Caption: Workflow for assessing this compound-induced allodynia in vivo.
In Vitro Neurotoxicity Assay
This protocol outlines a method to determine the neurotoxic effects of this compound on cultured neurons.
Objective: To quantify the neurotoxicity of this compound by measuring lactate dehydrogenase (LDH) release from cultured spinal neurons.
Materials:
-
Primary spinal neuron cultures
-
This compound solutions at various concentrations
-
Culture medium
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Plate primary spinal neurons and culture until mature.
-
Treat neuron cultures with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., a known excitotoxin).
-
Collect the culture medium.
-
Measure LDH activity in the collected medium using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to control cultures.
Signaling Pathways (Hypothesized for this compound based on Acromelic Acid A)
The primary signaling pathway initiated by Acromelic acid A involves the activation of ionotropic glutamate receptors, leading to calcium influx and subsequent downstream signaling cascades that can result in either synaptic plasticity or, in cases of overstimulation, excitotoxicity and cell death.
Proposed Signaling Pathway for Acromelic Acid-Induced Excitotoxicity
Caption: Hypothesized signaling pathway for Acromelic acid-induced neurotoxicity.
Conclusion
While specific data on this compound is currently sparse, its structural similarity to other acromelic acid isomers, particularly Acromelic acid A, suggests its potential as a potent pharmacological tool for investigating glutamate receptor function, nociception, and excitotoxicity. The protocols and data presented here, primarily based on research on Acromelic acid A, provide a foundational framework for initiating studies with this compound. Further research is warranted to fully characterize the pharmacological profile of this specific isomer.
References
- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H14N2O6 | CID 190363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Acromelic Acid D: A Tool for Elucidating Glutamate Receptor Subtype Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acromelic acid, a potent neuroexcitatory amino acid originally isolated from the poisonous mushroom Clitocybe acromelalga, has emerged as a valuable pharmacological tool for the study of ionotropic glutamate receptors (iGluRs).[1] While several isomers exist (A, B, C, D, and E), acromelic acid A is the most extensively studied.[1] This document focuses on the application of acromelic acid, with a primary emphasis on the well-characterized acromelic acid A, as a proxy for understanding the potential utility of acromelic acid D in differentiating glutamate receptor subtypes. Due to a scarcity of specific research on this compound, the data and protocols presented herein are largely based on studies of acromelic acid A, providing a foundational framework for investigating other isomers.
Acromelic acids are kainoid analogues that exhibit potent agonist activity at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[2][3] Their unique pharmacological profile, including selective neurotoxicity in specific neuronal populations, suggests a potential for dissecting the complex roles of these receptor subtypes in neuronal signaling and pathophysiology.[4]
Data Presentation
The following tables summarize the quantitative data for the binding affinity and functional potency of acromelic acid A at rat brain glutamate receptors. This data is essential for designing and interpreting experiments aimed at characterizing the effects of acromelic acid on specific receptor subtypes.
Table 1: Binding Affinity of Acromelic Acid A at Rat Brain Glutamate Receptors [2]
| Radioligand | Receptor Subtype | Acromelic Acid A Ki (nM) |
| [3H]-Kainic Acid | High-Affinity Kainate Site | 15.1 |
| Low-Affinity Kainate Site | 1490 | |
| [3H]-AMPA | AMPA Receptor | 26 |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Acromelic Acid A [4]
| Assay | Preparation | Acromelic Acid A EC50 (µM) |
| Neurotoxicity (Lactate Dehydrogenase Release) | Cultured Rat Spinal Neurons | 2.5 |
| Cultured Rat Hippocampal Neurons | 18 |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
Acromelic acid exerts its effects by activating ionotropic glutamate receptors, which are ligand-gated ion channels. The subsequent influx of cations, primarily Na+ and in some cases Ca2+, leads to neuronal depolarization and the activation of various downstream signaling cascades.
Caption: AMPA Receptor Signaling Pathway activated by this compound.
Caption: Kainate Receptor Signaling Pathways activated by this compound.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on glutamate receptors. It is recommended to optimize these protocols for specific experimental conditions.
Protocol 1: Radioligand Binding Assay for Glutamate Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for kainate receptors using [3H]-kainic acid.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-kainic acid (radioligand)
-
Unlabeled kainic acid (for non-specific binding determination)
-
This compound (test compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
96-well filter plates
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total binding: Assay buffer, [3H]-kainic acid (e.g., 5 nM), and vehicle.
-
Non-specific binding: Assay buffer, [3H]-kainic acid, and a high concentration of unlabeled kainic acid (e.g., 10 µM).
-
Competitive binding: Assay buffer, [3H]-kainic acid, and increasing concentrations of this compound.
-
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the electrophysiological response of cultured neurons to the application of this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH 7.2
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Plate neurons on glass coverslips and culture for 10-14 days.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution.
-
-
Patch Pipette Fabrication and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with internal solution.
-
-
Whole-Cell Recording:
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply this compound to the neuron using a perfusion system.
-
Record the inward current elicited by this compound.
-
To construct a dose-response curve, apply increasing concentrations of this compound.
-
Wash out the drug with external solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of this compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized response against the log concentration of this compound and fit the data with a Hill equation to determine the EC50.
-
Caption: General workflow for a whole-cell patch-clamp experiment.
Conclusion
Acromelic acid, particularly the well-studied isomer acromelic acid A, serves as a potent agonist for AMPA and kainate receptors. The provided data and protocols offer a comprehensive guide for researchers to utilize these compounds in the investigation of glutamate receptor pharmacology and function. While specific quantitative data for this compound is currently lacking in the scientific literature, the methodologies outlined here can be readily adapted to characterize its activity and explore its potential as a selective tool for studying glutamate receptor subtypes. Further research into the pharmacological profile of this compound is warranted to fully understand its utility in neuroscience research and drug development.
References
- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 2. Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of acromelic acid on nervous system L-glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Acromelic Acid D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the asymmetric synthesis of Acromelic acid D and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the asymmetric synthesis of this compound?
The primary challenges in the asymmetric synthesis of this compound and its congeners (Acromelic acids A and B) revolve around three key areas:
-
Stereocontrol: The molecule possesses multiple stereocenters on the pyrrolidine ring. Establishing the correct relative and absolute stereochemistry is a significant hurdle.
-
Pyrrolidine Ring Construction: The formation of the substituted pyrrolidine core with the desired stereochemistry requires carefully chosen synthetic strategies.
-
Pyridone/Pyridine Ring Formation: Introduction of the substituted pyridone or pyridine moiety and its subsequent elaboration can be complex and may require harsh reaction conditions that can affect the sensitive stereocenters on the pyrrolidine ring.
Q2: I am having trouble with the diastereoselectivity of my conjugate addition to form the pyrrolidine ring. What can I do?
Low diastereoselectivity in the conjugate addition step is a common issue. Here are a few troubleshooting suggestions:
-
Reagent and Catalyst Screening: The choice of the Michael donor, acceptor, and catalyst is critical. Experiment with different chiral ligands for metal-catalyzed reactions (e.g., Ni-catalyzed additions) or different organocatalysts.[1]
-
Solvent and Temperature Effects: Systematically vary the solvent and reaction temperature. Lowering the temperature often enhances stereoselectivity.
-
Substrate Modification: Modifying the protecting groups on your starting materials can influence the steric environment of the reaction center and may improve diastereoselectivity.
Q3: My protecting groups are being cleaved during the pyridone ring formation. How can I avoid this?
Protecting group stability is a crucial aspect of the synthesis. If you are experiencing premature deprotection, consider the following:
-
Orthogonal Protecting Group Strategy: Employ a set of protecting groups that can be removed under different, specific conditions. For example, using a Boc group for the amine (acid-labile) and a silyl ether for a hydroxyl group (fluoride-labile) allows for selective deprotection.
-
Robust Protecting Groups: If the pyridone ring formation involves harsh conditions (e.g., strong acids or bases), you may need to switch to more robust protecting groups that are stable under those conditions.
-
Milder Reaction Conditions: Explore alternative, milder methods for the construction of the pyridone ring that are compatible with your current protecting group scheme.
Troubleshooting Guides
Problem 1: Poor Enantiomeric Excess in Asymmetric Hydrogenation
Symptoms:
-
The enantiomeric excess (ee) of the hydrogenated product is consistently low as determined by chiral HPLC or NMR analysis.
Possible Causes:
-
Catalyst Inactivity or Decomposition: The hydrogenation catalyst may be poisoned by impurities or may have decomposed.
-
Suboptimal Ligand: The chiral ligand used may not be optimal for the specific substrate.
-
Incorrect Reaction Conditions: Hydrogen pressure, temperature, or solvent may not be ideal.
Solutions:
| Parameter | Recommendation |
|---|---|
| Catalyst | Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and reagents are pure. |
| Ligand | Screen a library of chiral ligands to find the best match for your substrate. |
| Hydrogen Pressure | Vary the hydrogen pressure. Higher pressures are not always better and can sometimes reduce enantioselectivity. |
| Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can significantly impact the outcome. Screen a range of solvents. |
Problem 2: Low Yield in Intramolecular Reductive Amination
Symptoms:
-
The yield of the cyclized pyrrolidine product is low, with significant amounts of starting material or side products observed.
Possible Causes:
-
Inefficient Imine/Enamine Formation: The initial condensation step may not be proceeding to completion.
-
Slow Reduction Step: The reducing agent may not be effective for the specific substrate.
-
Side Reactions: The intermediate imine/enamine may be undergoing undesired side reactions.
Solutions:
| Parameter | Recommendation |
|---|---|
| pH Control | The formation of the imine/enamine is often pH-dependent. Buffer the reaction mixture to the optimal pH. |
| Reducing Agent | Experiment with different reducing agents (e.g., NaBH4, NaBH3CN, H2/Pd-C). |
| Reaction Concentration | The reaction may be concentration-dependent. Try running the reaction at higher or lower concentrations to favor the intramolecular cyclization. |
| Dean-Stark Trap | Use a Dean-Stark trap to remove water and drive the initial condensation equilibrium towards the product. |
Experimental Protocols
Key Experiment: Ni-Catalyzed Asymmetric Conjugate Addition
This protocol is adapted from a reported synthesis of Acromelic acids A and B and is a crucial step for establishing the stereochemistry of the pyrrolidine ring.[1]
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., a derivative of (S)-BINAP) in a suitable anhydrous solvent (e.g., THF). Add the Nickel(II) salt (e.g., Ni(acac)2) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, dissolve the nitroalkene precursor in the reaction solvent.
-
Conjugate Addition: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the Michael donor (e.g., a malonate derivative) to the catalyst solution, followed by the slow, dropwise addition of the nitroalkene solution over several hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the yields for the total synthesis of Acromelic acids A and B, which are structurally very similar to this compound and present analogous synthetic challenges.
| Compound | Number of Steps | Overall Yield | Reference |
| Acromelic acid A | 13 | 36% | [1] |
| Acromelic acid B | 17 | 6.9% | [1] |
Visualizations
References
Technical Support Center: Synthesis of Acromelic Acid D
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield of Acromelic acid D synthesis. Given the limited publicly available, detailed protocols specifically for this compound, this guide is substantially based on established, high-yield syntheses of the structurally similar Acromelic acids A and B. The core strategies, particularly the construction of the critical pyrrolidine ring, are highly relevant.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound and its analogues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Ni-catalyzed Asymmetric Conjugate Addition | 1. Inactive or poisoned Nickel catalyst.2. Poor quality of reagents or solvent.3. Incorrect reaction temperature.4. Suboptimal ligand for the chiral induction. | 1. Use freshly opened or purified catalyst. Ensure all glassware is scrupulously dried to prevent catalyst deactivation by moisture.2. Purify solvents and reagents prior to use. Degas solvents to remove oxygen.3. Optimize the reaction temperature. A lower temperature may improve stereoselectivity but decrease the reaction rate.4. Screen a variety of chiral ligands to find the optimal one for your specific substrate. |
| Poor Diastereoselectivity in the Pyrrolidine Ring Formation | 1. Inadequate stereocontrol during the conjugate addition.2. Epimerization of stereocenters during subsequent steps. | 1. Re-evaluate the chiral ligand and reaction conditions for the conjugate addition. The choice of solvent can also influence diastereoselectivity.2. Use milder reaction conditions for subsequent transformations. Avoid strong acids or bases that could induce epimerization. |
| Incomplete Intramolecular Reductive Amination | 1. Inefficient reducing agent.2. Steric hindrance around the reacting centers.3. Formation of stable imine or enamine intermediates that are resistant to reduction. | 1. Experiment with different reducing agents (e.g., NaBH4, NaBH3CN, H2/Pd-C). The choice of reducing agent can be critical for efficiency.2. If steric hindrance is a suspected issue, consider using a less bulky protecting group on the nitrogen atom.3. Adjust the pH of the reaction mixture. The rate of imine formation and reduction is often pH-dependent. |
| Side Product Formation (e.g., over-reduction, polymerization) | 1. Reaction conditions are too harsh.2. Incorrect stoichiometry of reagents. | 1. Reduce the reaction temperature or use a milder reducing agent.2. Carefully control the stoichiometry of the reagents, particularly the reducing agent. |
| Difficulty in Product Purification | 1. Presence of closely related stereoisomers.2. Contamination with residual catalyst or reagents. | 1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation of stereoisomers.2. Employ appropriate work-up procedures to remove the catalyst. For example, nickel catalysts can often be removed by washing with an aqueous solution of a chelating agent like EDTA. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the total synthesis of this compound?
While a specific, optimized total yield for this compound is not widely published, practical total syntheses of the closely related Acromelic acids A and B have been reported with overall yields of up to 36% for Acromelic acid A (in 13 steps) and 6.9% for Acromelic acid B (in 17 steps)[1]. These values can serve as a benchmark for a well-executed synthesis of this compound.
Q2: How critical is the stereochemistry of the pyrrolidine ring to the final product's activity?
The stereochemistry of the kainoid family, to which acromelic acids belong, is crucial for their neuroexcitatory activity. The precise spatial arrangement of the carboxylic acid and carboxymethyl groups on the pyrrolidine ring is essential for binding to glutamate receptors. Therefore, maintaining strict stereocontrol throughout the synthesis is paramount.
Q3: What are the key steps for achieving a high yield in the synthesis of the acromelic acid core?
Based on successful syntheses of related compounds, the two most critical stages for yield optimization are:
-
The construction of the pyrrolidine ring: A highly stereoselective and efficient method, such as a Ni-catalyzed asymmetric conjugate addition followed by intramolecular reductive amination, is crucial[1].
-
The formation of the pyridine or pyridone ring: The choice of strategy for constructing this part of the molecule can significantly impact the overall yield.
Q4: Are there any specific safety precautions to consider when working with Acromelic acids?
Yes, Acromelic acids are potent neurotoxins. Handle these compounds with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Quantitative Data on Analogue Synthesis
The following table summarizes the reported yields for the total synthesis of Acromelic acids A and B, which can provide a useful reference for researchers working on this compound.
| Compound | Starting Material | Key Steps | Number of Steps | Overall Yield | Reference |
| Acromelic Acid A | 2,6-Dichloropyridine | Ni-catalyzed asymmetric conjugate addition, Intramolecular reductive amination | 13 | 36% | [1] |
| Acromelic Acid B | 2,6-Dichloropyridine | Ni-catalyzed asymmetric conjugate addition, Intramolecular reductive amination | 17 | 6.9% | [1] |
| Acromelic Acid A | L-alpha-kainic acid | Multi-step transformation | Multiple | Low | [2] |
Experimental Protocols
The following is a generalized, key experimental protocol for the construction of the pyrrolidine ring, adapted from the synthesis of Acromelic acids A and B. Researchers should optimize these conditions for the specific synthesis of this compound.
Key Step: Ni-catalyzed Asymmetric Conjugate Addition and Intramolecular Reductive Amination
-
Asymmetric Conjugate Addition:
-
To a solution of the appropriate nitroalkene precursor in a suitable solvent (e.g., THF) at a controlled temperature (e.g., -20 °C), add the chiral nickel catalyst (e.g., a complex of NiCl₂ with a chiral ligand such as a bis(oxazoline) or phosphine ligand).
-
Slowly add the Michael donor (e.g., a malonate derivative).
-
Stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Intramolecular Reductive Amination:
-
Dissolve the product from the conjugate addition step in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., NaBH₄) in portions at a controlled temperature (e.g., 0 °C).
-
Acidify the reaction mixture to a pH that favors imine formation (e.g., pH 4-5) using a mild acid (e.g., acetic acid).
-
Stir the reaction mixture until the cyclization is complete.
-
Neutralize the reaction and extract the product with an organic solvent.
-
Purify the resulting pyrrolidine derivative by column chromatography.
-
Visualizations
Experimental Workflow for Pyrrolidine Ring Synthesis
Caption: Key steps in the formation of the pyrrolidine core.
Logical Relationship of Key Optimization Parameters
Caption: Factors influencing the overall yield of the synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Acromelic Acid D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with Acromelic acid D in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a neuroexcitatory amino acid, structurally related to kainic acid. Like other acromelic acids, it is considered a potent neurotoxin. Understanding its properties is the first step in addressing solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₆ | [1] |
| Molecular Weight | 294.26 g/mol | [1] |
| Predicted XLogP3 | -2.8 | [1] |
Note: A negative XLogP3 value suggests that the compound is predicted to be more hydrophilic than lipophilic. However, solubility issues can still arise in complex aqueous buffers due to factors like aggregation or interactions with media components.
Q2: I observed a precipitate when I added my this compound stock solution to my cell culture medium. What is the likely cause?
This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment like cell culture medium. The drastic change in solvent polarity can cause the compound to "crash out" or precipitate. This indicates that the concentration of this compound exceeds its solubility limit in the final medium under your specific conditions.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For compounds with solubility challenges, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution. It is crucial to first dissolve the compound completely in a minimal amount of DMSO before making further dilutions.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly between cell types. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is best practice to keep the final concentration at or below 0.1% to minimize any off-target effects. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[3]
Q5: How can I determine the practical solubility limit of this compound in my experimental medium?
You can perform a kinetic solubility assay. This involves preparing serial dilutions of your DMSO stock solution and adding them to your cell culture medium. The solutions are then visually inspected for precipitation or measured for turbidity using a plate reader at a wavelength like 600 nm. This will give you a practical upper concentration limit for your experiments.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter.
Problem 1: Immediate precipitation occurs when adding the stock solution to the culture medium.
-
Possible Cause: The final concentration of this compound is too high for its solubility in the aqueous medium.
-
Suggested Solutions:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize Dilution: Instead of adding a small volume of highly concentrated stock, try adding a slightly larger volume of a less concentrated stock. Always add the stock solution to the medium while vortexing or swirling to ensure rapid dispersion.[3]
-
Check Final Solvent Concentration: Ensure the final DMSO concentration is not excessively low. Sometimes a slightly higher (but still non-toxic) percentage of DMSO (e.g., 0.1% vs. 0.01%) can help maintain solubility.
-
Problem 2: The solution is clear initially but a precipitate forms over time during incubation.
-
Possible Cause: Changes in temperature, pH, or interaction with media components (like proteins in serum) over time are reducing the compound's solubility.
-
Suggested Solutions:
-
pH Stability: Ensure your medium is adequately buffered (e.g., with HEPES) to prevent pH fluctuations within the incubator.
-
Serum Interaction: If using a high percentage of serum, consider if the compound might be binding to proteins and precipitating. You may need to test solubility in both serum-free and serum-containing media.
-
Use Freshly Prepared Solutions: Do not store diluted working solutions for extended periods. Prepare them fresh from the DMSO stock just before adding to your cells.
-
Problem 3: I am observing unexpected cytotoxicity or cellular stress.
-
Possible Cause: This could be due to the inherent neurotoxic activity of this compound, or it could be an artifact of solvent toxicity.[4]
-
Suggested Solutions:
-
Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO (or other solvent) as your experimental group. This will differentiate solvent effects from compound-specific effects.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to establish a clear relationship between the dose and the observed biological effect or toxicity. The EC₅₀ for Acromelic acid A in cultured spinal neurons was found to be approximately 2.5 µM, which can serve as a starting point.[4]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.94 mg of this compound (MW = 294.26 g/mol ).
-
Add Solvent: Add 1 mL of sterile, cell culture-grade DMSO to the vial.
-
Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Plate Cells: Seed your cells in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0%).
-
Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations. Include a "medium only" control.
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or PrestoBlue™) to measure the effect of the solvent on cell health.
-
Analyze: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control. This is your maximum tolerated solvent concentration.
Visualizations
Caption: Workflow for Preparing this compound Working Solution.
Caption: Decision Tree for Troubleshooting Precipitation Issues.
Caption: Putative Signaling Pathway of this compound.
References
Technical Support Center: Stabilizing Acromelic Acid D for Long-Term Storage
For researchers, scientists, and drug development professionals working with the potent neurotoxin Acromelic acid D, ensuring its stability during long-term storage is critical for reproducible and accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed, light-resistant container at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to minimize exposure to light and moisture to prevent degradation.
Q2: How long can I store this compound as a solid?
A2: When stored under the recommended conditions (-20°C, protected from light and moisture), solid this compound is expected to be stable for at least one year. However, it is best practice to re-qualify the compound's purity periodically, especially for long-term studies.
Q3: What is the stability of this compound in aqueous solutions?
A3: Aqueous solutions of this compound are significantly less stable than the solid form. Based on data from the closely related compound, kainic acid, it is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and used within 24-48 hours.[1][2] Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: For initial solubilization, sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., phosphate-buffered saline, PBS) can be used. Due to its acidic nature, dissolving this compound in a slightly basic solution (e.g., with a drop of 1N NaOH) before bringing it to the final volume with buffer can aid in solubilization.[1]
Q5: Are there any known incompatibilities for this compound?
A5: this compound, as a carboxylic acid, may be incompatible with strong bases and oxidizing agents. Avoid storing it in solutions containing components that could facilitate its degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment.- If using a stored solution, verify its concentration and purity via HPLC.- Ensure the pH of the solution is compatible with the compound's stability (near neutral). |
| Precipitate forms in the stock solution upon storage. | Poor solubility or compound degradation. | - Ensure the initial solubilization was complete. A brief sonication may help.- Filter the solution through a 0.22 µm filter before storage.- Store at 2-8°C to minimize precipitation; avoid freezing aqueous solutions. |
| Inconsistent experimental results over time. | Inconsistent concentration of this compound due to degradation. | - Implement a strict protocol for solution preparation and storage.- Aliquot stock solutions to avoid repeated handling of the main stock.- Perform regular quality control checks on the stored compound. |
| Discoloration of the solid compound. | Potential oxidation or contamination. | - Discard the discolored compound.- Ensure the storage container is airtight and opaque.- Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound (solid), sterile nuclease-free water or desired buffer, 1N NaOH (optional), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of sterile water or buffer.
-
If solubility is an issue, add 1-2 drops of 1N NaOH and vortex briefly.[1]
-
Add the remaining volume of water or buffer to reach the final desired concentration.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution.
-
If not for immediate use, filter the solution through a 0.22 µm sterile filter into a fresh, sterile, light-resistant container.
-
Store at 2-8°C for no longer than 48 hours. For longer-term storage, consider preparing aliquots and freezing at -20°C, but be aware of potential degradation with freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration and purity of an this compound solution over time.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (typically in the range of 200-220 nm for non-aromatic amino acids).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dilute a small aliquot of the this compound solution to be tested with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of known concentrations of a freshly prepared this compound standard to generate a calibration curve.
-
Inject the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main this compound peak.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Repeat the analysis at different time points to assess stability.
-
Visualizations
References
Minimizing off-target effects of Acromelic acid D in experiments.
Disclaimer: Information available in scientific literature specifically for "Acromelic acid D" is limited. This guide is based on the well-characterized properties of its close analogs, Acromelic acids A and B, which are potent neuroexcitatory compounds used in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is presumed to be an analog of Acromelic acids A and B, which are potent neuroexcitatory amino acids. These compounds are kainoid analogues and function as highly potent agonists for ionotropic glutamate receptors, specifically non-N-methyl-D-aspartate (non-NMDA) receptors, which include AMPA and kainate receptors. Their primary action is to induce neuronal depolarization, which at high concentrations can lead to excitotoxicity.
Q2: What are the expected on-target effects of Acromelic acid in an experimental setting?
The primary on-target effect of Acromelic acid is the potent activation of non-NMDA receptors. In vivo, this manifests as strong neuroexcitation. It is frequently used to induce a state of tactile allodynia, where a normally non-painful stimulus is perceived as painful, in rodent models. This effect is observed at exceptionally low doses.
Q3: How can I confirm that the observed experimental effects are on-target?
To ensure the observed effects are mediated by non-NMDA receptors, control experiments using selective antagonists are crucial. The neurotoxic effects of Acromelic acid A, for example, can be almost completely inhibited by non-NMDA receptor antagonists such as 6-nitro-7-sulphamoylbenzo(F)quinoxaline-2,3-dione (NBQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). A lack of effect in the presence of these antagonists would strongly suggest the observed phenotype is on-target.
Q4: What are the key safety precautions for handling Acromelic acid?
Acromelic acid is a potent neurotoxin. Standard laboratory safety protocols for handling potent and hazardous substances should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work should be conducted in a well-ventilated area or a chemical fume hood. Prepare a clear protocol for waste disposal according to your institution's guidelines for toxic chemicals.
Troubleshooting Guide
Problem: Excessive Neurotoxicity or Animal Mortality
| Possible Cause | Recommended Solution |
| Dose is too high. Acromelic acid is effective at extremely low concentrations (picogram to nanogram range). | Perform a dose-response study starting with a very low dose and titrating up to find the optimal concentration for your model. |
| Rapid administration. Bolus injections can lead to acute, widespread neurotoxicity. | Consider a slower infusion rate or a different route of administration to control the compound's concentration at the target site. |
| Non-specific neuronal damage. High concentrations can lead to excitotoxicity beyond the intended neuronal population. | Co-administer a non-NMDA receptor antagonist in a control group to confirm the effect is target-mediated. If mortality persists only in the Acromelic acid group, dose reduction is necessary. |
Problem: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent Dosing. Small errors in dilution or administration of such a potent compound lead to large variations in effect. | Use precise dilution techniques and calibrated equipment. Ensure the administration technique (e.g., intrathecal injection) is consistent across all subjects. |
| Biological Variables. The age, weight, and genetic background of the animals can influence their response. | Standardize all animal-related parameters. Clearly report these details in your experimental records to aid in cross-study comparisons. |
| Environmental Factors. Housing conditions, cage ventilation, and even the timing of procedures can impact behavioral assays. | Maintain a stable and consistent environment for all experimental animals. Minimize stressors not related to the experimental procedure. |
Problem: Suspected Off-Target Effects
| Possible Cause | Recommended Solution |
| Concentration too high. At higher concentrations, the compound may interact with other receptor systems. | Always use the lowest effective concentration that produces the desired on-target effect. A full dose-response curve is essential. |
| Activation of downstream pathways not central to the primary effect. Neurotransmitter release can be a secondary effect. | Acromelic acid A has been shown to cause L-glutamate release, but at concentrations far below what would be needed to induce neurotoxicity on its own. However, to rule out secondary effects, you can use antagonists for other receptors that might be activated by downstream neurotransmitter release. |
| Effect is not blocked by selective antagonists. The observed effect may be due to an unknown mechanism. | If the effect is not blocked by potent non-NMDA antagonists like CNQX, this suggests a potential off-target mechanism or the involvement of a novel receptor subtype specific to Acromelic acid. This would be a significant finding requiring further investigation. |
Quantitative Data
Table 1: Comparative Neurotoxicity in Cultured Rat Spinal Neurons
| Compound | EC50 for Neurotoxicity (LDH Release) |
| Acromelic acid A | ~ 2.5 µM |
| (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | ~ 11 µM |
| Kainic acid | ~ 70 µM |
| Data from |
Table 2: Recommended Starting Doses for In Vivo Allodynia Induction in Mice
| Compound | Route | Effective Dose Range |
| Acromelic acid A | Intrathecal | 50 fg/kg - 500 ng/kg |
| Acromelic acid B | Intrathecal | 50 pg/kg - 50 ng/kg |
| Note: These compounds exhibit complex, sometimes bell-shaped dose-response curves. A full dose-response study is highly recommended. |
Experimental Protocols
Protocol 1: Induction of Tactile Allodynia in Mice
-
Compound Preparation: Prepare a stock solution of Acromelic acid in a suitable vehicle (e.g., sterile saline). Perform serial dilutions to achieve the desired final concentration. Due to the high potency, precision is critical.
-
Animal Handling: Acclimate mice to the testing environment to minimize stress-induced behavioral changes.
-
Administration: Administer Acromelic acid via intrathecal injection to target the spinal cord directly. A typical injection volume is 5-10 µL.
-
Behavioral Testing: At defined time points post-injection (e.g., starting 5 minutes after injection), assess tactile sensitivity using von Frey filaments. A withdrawal response to a filament that does not normally provoke a response indicates allodynia.
-
Data Analysis: Quantify the paw withdrawal threshold for each animal. A significant decrease in the withdrawal threshold compared to vehicle-treated controls indicates the induction of allodynia.
Protocol 2: Antagonist Control Experiment
-
Group Allocation: Divide animals into at least three groups: (1) Vehicle control, (2) Acromelic acid, (3) Antagonist + Acromelic acid.
-
Antagonist Pre-treatment: Administer a selective non-NMDA receptor antagonist (e.g., CNQX at 30 µM) via the same route as the agonist, typically 15-30 minutes prior to Acromelic acid administration.
-
Agonist Administration: Administer Acromelic acid to groups 2 and 3 as described in Protocol 1. Administer vehicle to group 1.
-
Behavioral Testing: Perform behavioral testing as described in Protocol 1.
-
Data Analysis: Compare the results across the three groups. A successful on-target effect will show a significant reduction in allodynia in the Antagonist + Acromelic acid group compared to the Acromelic acid only group.
Visualizations
Caption: Signaling pathway of Acromelic acid via non-NMDA receptors.
Caption: Troubleshooting workflow for Acromelic acid experiments.
Technical Support Center: Optimizing Dosage for In-Vivo Studies with Acromelic Acid D
Disclaimer: Scientific literature contains very limited specific in-vivo data for Acromelic acid D. The following troubleshooting guides, FAQs, and protocols have been compiled based on the available research for its close structural analogs, Acromelic acid A and B. This information should be considered a starting point for your research, and all dosages and protocols should be carefully optimized for your specific experimental conditions and animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other Acromelic acids?
This compound is a potent neuroexcitatory amino acid and a member of the kainoid family of compounds. It is a structural analog of Acromelic acids A and B, which are toxins isolated from the poisonous mushroom Clitocybe acromelalga. While Acromelic acids A and B have been studied to some extent for their neurotoxic properties, there is a significant lack of published in-vivo research specifically on this compound. Researchers should therefore proceed with caution and use the data from Acromelic acids A and B as a preliminary guide.
Q2: What is the primary mechanism of action for Acromelic acids?
Acromelic acids, including by structural similarity this compound, are potent agonists of ionotropic glutamate receptors, with a particular affinity for the kainate receptor subtype.[1] Their binding to these receptors leads to the opening of ion channels, resulting in an influx of cations such as Na+ and Ca2+ into the neuron. This influx causes membrane depolarization and neuronal excitation. At high concentrations, this overstimulation can lead to excitotoxicity and neuronal cell death.[2]
Q3: What are the expected in-vivo effects of Acromelic acid administration?
The most well-documented in-vivo effect of Acromelic acids A and B is the induction of profound and long-lasting mechanical allodynia, which is a painful response to normally non-painful stimuli.[3] This effect is particularly pronounced following intrathecal administration in mice. Systemic administration in rats has been shown to cause selective degeneration of interneurons in the spinal cord.[4]
Q4: Where should I start with dosage determination for in-vivo studies?
For intrathecal administration in mice to induce allodynia, studies with Acromelic acid A have shown effects at doses as low as 50 attograms per kilogram (ag/kg), with a maximal effect at 50 femtograms per kilogram (fg/kg).[3] For Acromelic acid B, the effective dose range for allodynia is reported to be between 50 picograms per kilogram (pg/kg) and 50 nanograms per kilogram (ng/kg).[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and desired effect.
Q5: What are the primary safety and toxicity concerns with Acromelic acids?
Acromelic acids are potent neurotoxins. In-vitro studies with Acromelic acid A have shown an EC50 for neurotoxicity in cultured rat spinal neurons of approximately 2.5 µM.[4] In-vivo, systemic administration can lead to selective neuronal death.[4] Researchers must handle these compounds with appropriate personal protective equipment (PPE) and follow all institutional safety guidelines for neurotoxins. Animal monitoring is critical, and humane endpoints should be established before beginning any experiment.
Troubleshooting Guide
Q: My animals are not exhibiting the expected allodynia after Acromelic acid administration. What could be the problem?
A: Several factors could contribute to a lack of effect:
-
Dosage: The dose may be too low. The dose-response relationship for Acromelic acid A in inducing allodynia is bell-shaped, meaning that doses higher or lower than the optimal range may be less effective.[3] A careful dose-escalation study is recommended.
-
Administration Route: The intrathecal route is the most documented for inducing allodynia. If using other routes (e.g., intraperitoneal, intravenous), the required dosage is likely to be significantly different and will require thorough optimization.
-
Compound Stability: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation.
-
Animal Strain and Species: There may be species- and strain-specific differences in sensitivity to Acromelic acids. The provided data is primarily from studies in mice and rats.
-
Technical Skill: Intrathecal injections require a high degree of technical proficiency. Ensure that the injection was administered correctly to the target site.
Q: I am observing severe adverse effects or mortality in my study animals. What should I do?
A: Immediately consult with your institution's veterinarian and animal care committee.
-
Reduce the Dose: The dose is likely too high. Immediately cease administration at the current dose and consider a dose reduction of at least 50% for subsequent cohorts.
-
Monitor Animals Closely: Increase the frequency of animal monitoring to observe for signs of distress, seizures, or paralysis.
-
Establish Humane Endpoints: If not already in place, establish clear humane endpoints in consultation with veterinary staff to ensure animal welfare.
-
Review the Literature: Re-examine the available literature for any reported lethal doses or severe adverse effects to guide your dose selection. A sublethal dose of Acromelic acid A for allodynia induction studies in mice has been reported as 50 ng/kg.[3]
Quantitative Data Summary
Table 1: In-Vivo and In-Vitro Dosage and Concentration of Acromelic Acids A and B
| Compound | Animal Model | Route of Administration | Dosage/Concentration | Observed Effect | Reference |
| Acromelic acid A | Mice | Intrathecal | 50 ag/kg - 0.5 pg/kg | Induction of allodynia | [3] |
| Acromelic acid A | Mice | Intrathecal | 50 fg/kg | Maximal allodynia | [3] |
| Acromelic acid A | Mice | Intrathecal | 50 ng/kg | Sublethal dose | [3] |
| Acromelic acid B | Mice | Intrathecal | 50 pg/kg - 50 ng/kg | Induction of allodynia | [3] |
| Acromelic acid A | Rat (spinal neurons) | In vitro | EC50 ~2.5 µM | Neurotoxicity | [4] |
| Acromelic acid A | Rat (hippocampal neurons) | In vitro | EC50 ~18 µM | Neurotoxicity | [4] |
Table 2: Toxicological Profile of Acromelic Acid A
| Toxicity Endpoint | Animal Model/System | Observation | Reference |
| Neurotoxicity | Cultured rat spinal neurons | Potent neurotoxin, induces neuronal death | [4] |
| In-vivo Neurotoxicity | Rats (systemic administration) | Selective degeneration of spinal cord interneurons | [4] |
| Acute Toxicity | Mice (intrathecal) | High doses can be lethal | [3] |
Experimental Protocols
Protocol: Induction and Assessment of Mechanical Allodynia in Mice
This protocol is adapted from established methods for assessing neuropathic pain.
1. Materials:
-
This compound (or A/B as a reference)
-
Sterile, pyrogen-free saline
-
Micro-syringes for intrathecal injection
-
Von Frey filaments of varying forces
-
Testing apparatus with a wire mesh floor
-
Animal restraining devices (if necessary)
2. Animal Preparation:
-
Acclimatize mice to the testing environment for at least 3 days prior to the experiment.
-
Handle the mice daily to reduce stress-induced variability.
3. Intrathecal Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Position the mouse in a stereotaxic frame or hold it securely.
-
Insert a fine-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.
-
Slowly inject a small volume (typically 5-10 µL) of the Acromelic acid solution or vehicle control.
-
A tail-flick is often observed as an indicator of a successful injection.
-
Allow the animal to recover fully from anesthesia before proceeding.
4. Assessment of Mechanical Allodynia:
-
Place the mouse in the testing chamber with the wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response in at least 50% of the applications.
-
Assess the PWT at baseline (before injection) and at various time points after injection (e.g., 1, 3, 24, 48 hours, and then weekly).
Visualizations
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Astrocyte-mediated activation of neuronal kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model [bio-protocol.org]
- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Acromelic acid D detection in complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Acromelic acid D in complex matrices. Due to the limited availability of data specific to this compound, the guidance provided is largely based on established methods for its structural analogs, such as Acromelic acid A, and general best practices in analytical chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Question: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?
Possible Causes and Solutions:
-
Suboptimal Extraction from Matrix: this compound is a polar molecule, and its extraction from complex biological matrices like plasma or serum can be challenging.
-
Solution: Employ a robust sample preparation method. A combination of protein precipitation followed by Solid Phase Extraction (SPE) is recommended. For acromelic acids, a strong anion exchange SPE cartridge can be effective. Ensure the pH of the sample is optimized for retention on the SPE sorbent.[1]
-
-
Poor Ionization Efficiency: The ionization of this compound in the mass spectrometer's source might be inefficient.
-
Solution: Acromelic acids have been successfully analyzed using negative ion mode electrospray ionization (ESI).[1] Ensure your mass spectrometer is tuned for optimal sensitivity in this mode for compounds of a similar mass-to-charge ratio.
-
-
Analyte Degradation: The stability of this compound in the collected matrix or during the analytical process may be compromised.
-
Solution: Keep biological samples frozen at -20°C or lower until analysis. Minimize freeze-thaw cycles. Investigate the stability of this compound in your specific matrix and storage conditions.
-
-
Matrix Effects: Co-eluting endogenous components from the matrix can suppress the ionization of this compound, leading to a decreased signal.
-
Solution: Improve sample clean-up to remove interfering matrix components. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal matrix suppression. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Question: I am experiencing high background noise and interfering peaks in my chromatogram. What can I do?
Possible Causes and Solutions:
-
Inadequate Sample Clean-up: Complex matrices contain numerous endogenous compounds that can interfere with the analysis.
-
Solution: Refine your sample preparation protocol. A multi-step approach involving protein precipitation, liquid-liquid extraction (LLE), or a more selective SPE method can significantly reduce background noise.
-
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, and the LC-MS system itself.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware. Implement a rigorous cleaning protocol for the LC system, including flushing the lines and cleaning the ion source.
-
-
Suboptimal Chromatographic Conditions: Poor chromatographic resolution can lead to co-elution of interfering compounds with the analyte of interest.
-
Solution: Optimize the mobile phase composition, gradient, and flow rate. Consider using a column with a different stationary phase, such as a porous graphitic carbon column, which has shown good retention for similar polar compounds.[1]
-
Question: My recovery of this compound is low and inconsistent. How can I improve it?
Possible Causes and Solutions:
-
Inefficient SPE Protocol: The choice of SPE sorbent and the elution solvent may not be optimal for this compound.
-
Solution: For polar, acidic compounds like acromelic acids, a strong anion exchange (SAX) SPE is a good starting point. Systematically optimize the pH of the loading solution to ensure the analyte is charged and retains on the sorbent. Test different elution solvents of varying strength and pH to ensure complete elution.
-
-
Analyte Breakthrough During SPE Loading: If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent and will be lost.
-
Solution: Decrease the flow rate during sample loading. Ensure the sorbent bed does not dry out before loading the sample.
-
-
Precipitation of Analyte During Sample Preparation: Changes in solvent composition during extraction could cause the analyte to precipitate out of solution.
-
Solution: Ensure that the analyte remains soluble throughout the entire sample preparation procedure. This may involve adjusting the pH or the organic solvent percentage.
-
Frequently Asked Questions (FAQs)
What is a suitable internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). However, the commercial availability of such a standard is limited. A practical alternative is a SIL analog of a closely related compound, such as Kainic acid-d3. If a SIL internal standard is not available, a structural analog that is not present in the sample matrix and has similar physicochemical properties and extraction behavior to this compound can be used.
What are the expected quantitative performance parameters for an this compound method?
While specific data for this compound is scarce, we can infer expected performance from methods developed for the structurally similar neurotoxin, domoic acid, in biological matrices.
| Parameter | Expected Range (based on Domoic Acid data) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 5.0 ng/mL |
| Recovery | 85% - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
This table provides estimated values based on published methods for domoic acid and should be validated for this compound.[2]
What are the key considerations for sample collection and handling?
To ensure the integrity of the analysis, proper sample handling is crucial. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma or serum should be separated as soon as possible and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following is a detailed protocol for the extraction and analysis of this compound from a plasma sample, adapted from a validated method for Acromelic acid A.[1]
1. Sample Preparation: Protein Precipitation and Solid Phase Extraction (SPE)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 25 mM ammonium acetate, pH 7).
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove less polar interferences.
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Porous Graphitic Carbon (PGC) column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting flowchart for low analyte signal.
References
Technical Support Center: Refinement of Animal Models for Acromelic Acid D Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Acromelic Acid D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent neurotoxin and a structural analog of kainic acid. It is a powerful agonist for ionotropic glutamate receptors, particularly kainate receptors. In research, it is used to model excitotoxicity-induced neuronal damage and neuropathic pain, specifically allodynia (pain from a stimulus that does not normally provoke pain). Its administration in rodents can induce selective degeneration of interneurons in the spinal cord and robust pain-like behaviors.[1]
Q2: Which animal models are most commonly used for this compound research?
Rats and mice are the most common animal models. While both are used, rats are often preferred for surgical procedures due to their larger size. However, the availability of a wide range of genetically modified mouse strains makes them invaluable for mechanistic studies.[2] There are known strain differences in the convulsive response to kainic acid, a related excitotoxin, suggesting that strain selection is an important consideration.[3]
Q3: What are the primary effects of this compound administration in these models?
The two primary effects studied are:
-
Neurotoxicity: Selective damage and death of interneurons in the spinal cord.[4]
-
Allodynia: A pain-like state where non-painful stimuli are perceived as painful. This is a key feature of neuropathic pain.[1][5]
Q4: How is this compound typically administered in animal models?
For studying effects on the spinal cord, intrathecal (i.t.) injection is the most common route of administration. This involves injecting the substance directly into the subarachnoid space of the spinal cord.
Troubleshooting Guides
Animal Model Selection and Refinement
| Issue | Possible Cause(s) | Troubleshooting/Refinement Strategy |
| High variability in response between animals | Genetic differences between strains. | For initial studies, consider using outbred strains like Sprague-Dawley rats or CD-1 mice to capture a broader response range. For mechanistic studies requiring consistency, inbred strains like C57BL/6 mice are recommended. Be aware that different strains may have varying sensitivity to excitotoxins.[3] |
| Unexpected adverse events (e.g., seizures, high mortality) | Dose is too high for the chosen strain, age, or sex of the animal. | Perform a dose-response study to determine the optimal dose that induces the desired effect (allodynia or neurotoxicity) with minimal adverse events. Consider that males and females may respond differently. |
| Difficulty in translating findings to human conditions | The animal model may not fully recapitulate the human condition. | Refine the model to better mimic the specific aspects of the human pathology being studied. This may involve using aged animals or animals with specific genetic modifications. The principles of the 3Rs (Replacement, Reduction, and Refinement) should always be considered to improve animal welfare and the scientific validity of the research.[6][7][8] |
Experimental Procedures
| Issue | Possible Cause(s) | Troubleshooting/Refinement Strategy |
| Inconsistent results from intrathecal injections | Improper needle placement, leakage of injectate. | Ensure proper training in the intrathecal injection technique. A successful injection in mice is often indicated by a characteristic tail-flick. Using a consistent injection volume (e.g., 5 µL for mice) and a slow injection rate can improve reliability.[3] The use of a guide, like a 15-mL conical tube under the mouse's abdomen, can help in visualizing the injection site.[9] |
| High variability in von Frey test results for allodynia | Improper filament application, animal stress, experimenter bias. | Acclimate the animals to the testing environment and apparatus before the experiment.[10] Apply the von Frey filaments perpendicular to the plantar surface of the paw with just enough force to bend the filament.[11] The "up-down" method is a commonly used and statistically robust approach for determining the 50% withdrawal threshold.[12] Blinding the experimenter to the treatment groups can reduce bias. |
| Difficulty in quantifying neurotoxicity | Inconsistent tissue processing, subjective cell counting. | Use standardized tissue fixation and sectioning protocols. Employ unbiased stereological methods for quantifying neuronal loss. Stains like Nissl are used for general neuronal morphology, while Fluoro-Jade C specifically stains for degenerating neurons.[11][13][14][15] |
Data Presentation
Dose-Response of Acromelic Acid Isomers in Inducing Allodynia in Mice
| Compound | Effective Dose Range for Allodynia | Maximum Effect Observed at | Lethal Dose |
| Acromelic Acid A | 50 ag/kg - 0.5 pg/kg (bell-shaped curve) | 50 fg/kg | ~500 ng/kg |
| Acromelic Acid B | 50 pg/kg - 50 ng/kg | 50 ng/kg | ~500 ng/kg |
| Data from intrathecal administration in mice.[1] |
Comparative Neurotoxicity of Glutamate Receptor Agonists in Cultured Rat Spinal Neurons
| Compound | EC50 for Neurotoxicity |
| Acromelic Acid A | ~2.5 µM |
| Kainic Acid | ~70 µM |
| AMPA | ~11 µM |
| EC50 values represent the concentration that causes 50% of the maximal neurotoxic effect, as measured by lactate dehydrogenase release.[4] |
Experimental Protocols
Intrathecal Injection in Mice (Adapted from[9][17])
-
Anesthesia: Anesthetize the mouse using isoflurane (3% for induction, 1.5% for maintenance).
-
Positioning: Place the mouse in a prone position with its lower abdomen resting on a 15-mL conical tube to arch the back and expose the lumbar vertebrae.
-
Site Identification: Palpate the pelvic girdle to identify the L5 and L6 spinous processes. The injection site is in the intervertebral space between L5 and L6.
-
Injection: Using a 30-gauge needle attached to a Hamilton syringe, insert the needle at a ~30° angle into the intervertebral space. A characteristic "tail-flick" indicates successful entry into the intrathecal space.
-
Administration: Inject a volume of 5 µL of the this compound solution slowly and steadily.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Von Frey Test for Mechanical Allodynia in Mice (Up-Down Method)
-
Acclimation: Place the mice in individual clear plastic chambers on an elevated wire mesh floor for at least 30 minutes before testing.
-
Filament Selection: Start with a von Frey filament that is expected to be near the 50% withdrawal threshold (e.g., 0.4 g).
-
Stimulation: Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Paradigm:
-
If there is a positive response, the next filament tested is the one with the next lowest force.
-
If there is no response, the next filament tested is the one with the next highest force.
-
-
Data Collection: Continue this pattern until a sequence of six responses around the 50% threshold is obtained.
-
Analysis: Use the up-down method statistical formula to calculate the 50% paw withdrawal threshold.[12]
Histological Assessment of Neurotoxicity
-
Perfusion and Fixation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Dissect the spinal cord and post-fix it in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Sectioning: Cut transverse sections of the spinal cord (e.g., 20-30 µm) on a cryostat.
-
Staining:
-
Nissl Staining (for neuronal morphology): Mount sections on slides, air dry, and stain with a 0.1% cresyl violet solution. Dehydrate and coverslip.[14][15]
-
Fluoro-Jade C Staining (for degenerating neurons): Follow the manufacturer's protocol. Generally, this involves rehydrating the sections, incubating in a potassium permanganate solution, and then staining with the Fluoro-Jade C solution.[11][13]
-
-
Quantification: Use a microscope equipped with a camera and appropriate software to capture images. Employ unbiased stereological methods to count the number of healthy and degenerating neurons in the region of interest (e.g., the dorsal horn of the spinal cord).
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity and allodynia.
Caption: General experimental workflow for this compound studies in rodents.
Caption: Troubleshooting logic for high variability in experimental results.
References
- 1. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of mechanisms of allodynia induced by acromelic acid A between early and late phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refinement | University Biomedical Services (UBS) [ubs.admin.cam.ac.uk]
- 9. Frontiers | Editorial: 3Rs—Strategies for reduction and refinement of animal studies [frontiersin.org]
- 10. The emerging role of kainate receptor functional dysregulation in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensis.com [biosensis.com]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. histo-chem.com [histo-chem.com]
- 14. Nissl Staining Method and Protocol on Paraffin Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 15. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
Improving the selectivity of Acromelic acid D for specific receptors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the selectivity of Acromelic acid analogs, such as Acromelic acid D, for specific glutamate receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What are Acromelic acids and which receptors do they target?
Acromelic acids are potent neuroexcitatory compounds originally isolated from the poisonous mushroom Clitocybe acromelalga.[1][2] They are analogs of kainic acid and are known to be potent agonists at ionotropic glutamate receptors, particularly AMPA and kainate receptors.[3][4][5] Some evidence also suggests that acromelic acids may act on a novel subtype of non-NMDA receptor, which could explain some of their unique pharmacological effects.[6][7]
Q2: What is the known receptor selectivity profile of Acromelic acid A?
Acromelic acid A exhibits high affinity for both AMPA and kainate receptors. It can distinguish between two different kainate binding sites.[4] In the absence of chaotropic ions, it is a very potent displacer of [3H]-AMPA binding.[3][4] The selectivity can be influenced by experimental conditions, such as the presence of certain ions.[3]
Q3: Why is improving the selectivity of Acromelic acid analogs important?
Improving the selectivity of Acromelic acid analogs for a specific receptor subtype is crucial for developing research tools and potential therapeutics with fewer off-target effects.[8] Highly selective ligands allow for the precise interrogation of the physiological and pathological roles of individual receptor subtypes.
Q4: What are the primary challenges in determining the selectivity of new Acromelic acid analogs?
A primary challenge is the complex pharmacology of glutamate receptors, which includes multiple subtypes of AMPA, kainate, and NMDA receptors, each with distinct properties.[9][10][11] Additionally, the potential existence of a novel acromelic acid-specific receptor adds another layer of complexity to selectivity profiling.[6][7] The synthesis of sufficient quantities of these complex molecules for extensive biological testing can also be a significant hurdle.[12]
Troubleshooting Guides
Problem 1: Low Binding Affinity of a Novel this compound Analog
Symptoms:
-
High Ki values in competitive radioligand binding assays.
-
Requirement for high concentrations to elicit a response in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand Conformation | The synthesized analog may not adopt the optimal conformation for binding to the receptor pocket. |
| Solution: Utilize computational modeling to predict the binding mode and inform the design of more conformationally constrained analogs. | |
| Steric Hindrance | A functional group on the analog may be clashing with amino acid residues in the receptor's binding site. |
| Solution: Synthesize a series of analogs with systematic modifications to the sterically hindered position to identify more favorable interactions. | |
| Suboptimal Assay Conditions | The buffer composition, pH, or temperature of the binding assay may not be optimal for the ligand-receptor interaction. |
| Solution: Systematically vary assay parameters to determine the optimal conditions for binding. The presence of chaotropic ions, for instance, can alter the binding affinity of Acromelic acid A to AMPA receptors.[3] |
Problem 2: Unexpected Off-Target Effects or Non-Specific Binding
Symptoms:
-
Activity at multiple glutamate receptor subtypes in screening assays.
-
High non-specific binding in radioligand assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity | The analog may have inherent affinity for multiple receptor subtypes. |
| Solution: Employ site-directed mutagenesis of the target receptor to identify key residues for binding. This information can guide the design of analogs with improved selectivity. | |
| Interaction with a Novel Receptor | The off-target effects may be mediated by the putative novel acromelic acid receptor.[6][7] |
| Solution: Use cell lines expressing only the target receptor to confirm on-target activity. Compare results with cell lines known to express a wider range of glutamate receptors. | |
| Ligand Stickiness | The analog may be hydrophobic and prone to non-specific binding to surfaces and proteins. |
| Solution: Include a small percentage of a non-ionic detergent (e.g., Tween-20) in the assay buffer and use low-binding plates. |
Data Presentation
The following tables summarize the binding affinities and functional potencies of Acromelic acid A and related compounds at rat brain glutamate receptors. This data can serve as a benchmark for new analog development.
Table 1: Binding Affinity (Ki) of Acromelic Acid A and Other Ligands at Kainate Receptors
| Compound | High-Affinity Site (Ki, nM) | Low-Affinity Site (Ki, µM) |
| Acromelic acid A | 15.1 | 1.49 |
| Kainic acid | 19.4 (single site) | - |
| Domoic acid | 14.5 (single site) | - |
| Data from equilibrium radioligand binding assays with [3H]-kainic acid in rat brain synaptic plasma membranes.[3][4] |
Table 2: Inhibition of [3H]-AMPA Binding by Acromelic Acid A and Other Ligands
| Compound | Ki (nM) (without thiocyanate) | Ki (nM) (with 100 mM thiocyanate) |
| Acromelic acid A | 26 | 289 |
| AMPA | 184 | 160 |
| Domoic acid | 499 | 9020 |
| Data from competitive binding assays with [3H]-AMPA in rat brain synaptic plasma membranes.[3] |
Table 3: Neurotoxic Potency (EC50) of Acromelic Acid A and Other Glutamate Agonists
| Compound | EC50 in cultured spinal neurons (µM) | EC50 in cultured hippocampal neurons (µM) |
| Acromelic acid A | 2.5 | 18 |
| Kainic acid | 70 | ~70 |
| AMPA | 11 | Not reported |
| Data from lactate dehydrogenase release assays as a measure of neurotoxicity.[6] |
Experimental Protocols
Site-Directed Mutagenesis to Identify Key Receptor Residues
This protocol describes how to introduce point mutations into a glutamate receptor subunit to investigate the binding site of Acromelic acid analogs.
Workflow:
Caption: Workflow for site-directed mutagenesis.
Methodology:
-
Template DNA: Start with a plasmid containing the cDNA for the glutamate receptor subunit of interest.
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation.
-
PCR: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Digestion: Digest the PCR product with DpnI endonuclease to remove the parental, methylated DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Radioligand Binding Assay for Affinity Determination
This protocol is for determining the binding affinity (Ki) of a non-radiolabeled Acromelic acid analog by its ability to compete with a radiolabeled ligand for binding to a specific glutamate receptor subtype.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target glutamate receptor subtype.
-
Assay Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]kainate or [3H]AMPA) and varying concentrations of the unlabeled Acromelic acid analog.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled analog. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol is used to measure the functional activity of an Acromelic acid analog by recording the ion currents it evokes in a cell expressing the target receptor.
Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Use a cell line or primary neurons expressing the glutamate receptor of interest.
-
Patch Pipette: Approach a single cell with a glass micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV) and record the baseline current.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of the Acromelic acid analog.
-
Data Acquisition and Analysis: Record the inward current evoked by the analog. Repeat with a range of concentrations to construct a dose-response curve and determine the EC50 value.
Signaling Pathways
Acromelic acids, as agonists of ionotropic glutamate receptors, are expected to activate the following general signaling pathway, leading to neuronal excitation.
Caption: Proposed signaling pathway for this compound.
References
- 1. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acromelic acid, a novel kainate analogue, induces long-lasting paraparesis with selective degeneration of interneurons in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. - [ebi.ac.uk]
- 8. Development of calcium-permeable AMPA receptors and their correlation with NMDA receptors in fast-spiking interneurons of rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiospecific synthesis of acromelic acid A via a cobalt-mediated cyclisation reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Neurotoxic Profiles of Acromelic Acid A and Acromelic Acid D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic properties of Acromelic acid A and Acromelic acid D. The information presented is based on available experimental data to assist researchers in understanding their mechanisms of action and relative potencies.
Executive Summary
Acromelic acid A is a potent neurotoxin that selectively affects interneurons in the spinal cord.[1] Its neurotoxic effects are primarily mediated through the activation of non-N-methyl-D-aspartate (non-NMDA) glutamate receptors.[1] In stark contrast, a comprehensive search of the scientific literature reveals a significant lack of data on the neurotoxicity of this compound. While five isomers of acromelic acid (A, B, C, D, and E) have been identified, research has predominantly focused on isomers A and B. This guide, therefore, presents a thorough analysis of Acromelic acid A's neurotoxicity, while highlighting the current knowledge gap regarding this compound.
Quantitative Analysis of Neurotoxicity
The neurotoxic potency of Acromelic acid A has been quantified in cultured rat spinal neurons. The following table summarizes the key data points.
| Compound | Target Cells | Assay | Potency (EC50) | Reference |
| Acromelic acid A | Cultured Rat Spinal Neurons | Lactate Dehydrogenase (LDH) Release | ~2.5 µM | [1] |
| Acromelic acid A | Cultured Hippocampal Neurons | Lactate Dehydrogenase (LDH) Release | ~18 µM | [1] |
| Kainic Acid | Cultured Rat Spinal Neurons | Lactate Dehydrogenase (LDH) Release | ~70 µM | [1] |
| AMPA | Cultured Rat Spinal Neurons | Lactate Dehydrogenase (LDH) Release | ~11 µM | [1] |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
The primary method for assessing the neurotoxicity of Acromelic acid A in the cited studies is the Lactate Dehydrogenase (LDH) release assay in primary neuronal cell cultures.
Protocol: Neurotoxicity Assessment using LDH Assay
-
Cell Culture: Primary spinal cord neurons are isolated from rat embryos and cultured in a suitable medium.
-
Compound Exposure: Acromelic acid A is added to the culture medium at varying concentrations.
-
Incubation: The cultured neurons are incubated with the compound for a specified period (e.g., 24 hours).
-
Sample Collection: A sample of the culture medium is collected.
-
LDH Measurement: The activity of LDH in the culture medium is measured using a colorimetric assay. The amount of LDH released is proportional to the number of damaged or dead cells.
-
Data Analysis: The EC50 value, the concentration at which 50% of the maximum LDH release is observed, is calculated to determine the neurotoxic potency.
Mechanism of Action and Signaling Pathways
Acromelic acid A exerts its neurotoxic effects by acting as a potent agonist at non-NMDA glutamate receptors, which leads to excitotoxicity.[1] The binding of Acromelic acid A to these receptors triggers an influx of ions, leading to neuronal depolarization, calcium overload, and subsequent activation of intracellular degradation pathways, ultimately resulting in neuronal cell death.
The following diagram illustrates the proposed signaling pathway for Acromelic acid A-induced neurotoxicity.
Caption: Signaling pathway of Acromelic acid A neurotoxicity.
The following diagram outlines the experimental workflow for assessing neurotoxicity.
Caption: Experimental workflow for neurotoxicity assessment.
Conclusion
Acromelic acid A is a well-characterized neurotoxin with potent effects on spinal cord interneurons, mediated by non-NMDA receptor activation. In contrast, there is a significant dearth of information regarding the neurotoxic potential of this compound. This knowledge gap underscores the need for further research to fully characterize the pharmacological and toxicological profiles of all acromelic acid isomers. Such studies are crucial for a comprehensive understanding of their structure-activity relationships and for the development of potential therapeutic agents or antidotes.
References
Acromelic Acid D vs. Kainic Acid: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroexcitatory potency of Acromelic acid D and kainic acid, two potent glutamate receptor agonists. Due to a significant lack of publicly available data on the biological activity of this compound, this guide will utilize data for the structurally similar Acromelic acid A as a primary point of comparison against kainic acid. This analysis is supported by experimental data from neurotoxicity and receptor binding studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Potency Comparison
The following table summarizes the available quantitative data on the potency of Acromelic acid A and kainic acid. It is important to note that the potency of these compounds can vary depending on the specific glutamate receptor subtype and the experimental system used.
| Compound | Assay Type | System | Potency (EC50) | Reference |
| Acromelic acid A | Neurotoxicity (LDH Assay) | Cultured Rat Spinal Neurons | ~2.5 µM | [1] |
| Neurotoxicity (LDH Assay) | Cultured Hippocampal Neurons | ~18 µM | [1] | |
| Kainic acid | Neurotoxicity (LDH Assay) | Cultured Rat Spinal Neurons | ~70 µM | [1] |
| Kainate Receptor Agonist | - | 0.6 - 7.4 µM | ||
| AMPA Receptor Partial Agonist | - | 31 - 170 µM |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neurotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay
This protocol is used to quantify the neurotoxicity of compounds by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Primary neuronal cell cultures (e.g., rat spinal or hippocampal neurons)
-
96-well cell culture plates
-
Test compounds (Acromelic acid, Kainic acid)
-
Cell culture medium
-
Lysis solution (e.g., 10X Lysis Buffer)
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
Plate-reading spectrophotometer
Procedure:
-
Cell Seeding: Seed primary neurons in a 96-well plate at a desired density and culture overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Acromelic acid or kainic acid) and incubate for a specified period (e.g., 24 hours). Include control wells with untreated cells (spontaneous LDH release) and cells treated with a lysis solution (maximum LDH release).
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant (cell culture medium) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate-reading spectrophotometer. A reference wavelength (e.g., 680 nm) should also be measured to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Receptor Binding Affinity via Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target glutamate receptor subtype.
-
Radioligand (e.g., [³H]kainic acid).
-
Unlabeled test compound (Acromelic acid or kainic acid).
-
Assay buffer.
-
96-well filter plates.
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Filtration: Rapidly filter the incubation mixture through a filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters are dry, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration. The IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways of Glutamate Receptor Agonists
The following diagram illustrates the general signaling cascade initiated by the activation of ionotropic glutamate receptors by agonists such as acromelic acid and kainic acid.
Caption: Signaling pathway of ionotropic glutamate receptor agonists.
Experimental Workflow for Neurotoxicity Assessment
The diagram below outlines the key steps in determining the neurotoxic potency of a compound using an LDH assay.
Caption: Experimental workflow for LDH-based neurotoxicity assay.
References
Acromelic Acid D: A Comparative Analysis of its Differential Effects on AMPA and Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of acromelic acid on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Due to the limited availability of direct experimental data for acromelic acid D, this analysis utilizes data from its closely related isomer, acromelic acid A, to provide insights into its potential receptor interactions. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to Acromelic Acid and Glutamate Receptors
Acromelic acids are a group of potent neuroexcitatory amino acids originally isolated from the poisonous mushroom Clitocybe acromelalga. These compounds are known for their potent effects on ionotropic glutamate receptors (iGluRs), which are crucial for mediating fast excitatory neurotransmission in the central nervous system. The two main subtypes of non-NMDA iGluRs are AMPA receptors and kainate receptors. While both are ligand-gated ion channels permeable to sodium and potassium, they exhibit distinct physiological roles and pharmacological profiles.[1] Understanding the differential interactions of ligands like acromelic acid with these receptor subtypes is critical for the development of selective pharmacological tools and potential therapeutics for neurological disorders.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinity of acromelic acid A for AMPA and kainate receptors, as determined by radioligand displacement assays. This data provides a quantitative comparison of the compound's potency at these two receptor types.
| Compound | Receptor Target | Radioligand | Ki (nM) | Tissue Source | Reference |
| Acromelic Acid A | Kainate Receptor (High Affinity Site) | [3H]-Kainic Acid | 15.1 | Rat Brain Synaptic Plasma Membranes | [2] |
| Kainate Receptor (Low Affinity Site) | [3H]-Kainic Acid | 1490 | Rat Brain Synaptic Plasma Membranes | [2] | |
| AMPA Receptor | [3H]-AMPA | 26 | Rat Brain Synaptic Plasma Membranes | [2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Displacement Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to a target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., acromelic acid) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Rat brain synaptic plasma membranes
-
[3H]-Kainic Acid (for kainate receptor binding)
-
[3H]-AMPA (for AMPA receptor binding)
-
Test compound (Acromelic Acid A)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Synaptic plasma membranes are prepared from rat brains using differential and density gradient centrifugation.
-
Incubation: A mixture containing the prepared membranes, the radioligand ([3H]-Kainic Acid or [3H]-AMPA), and varying concentrations of the test compound (acromelic acid A) is incubated in the appropriate buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure for recording ion channel activity in response to agonist application.
Objective: To measure the electrophysiological response (e.g., inward current) of a neuron expressing AMPA or kainate receptors to the application of an agonist like acromelic acid.
Materials:
-
Cultured neurons or brain slices
-
External recording solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal pipette solution
-
Patch pipettes (borosilicate glass)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Agonist (e.g., Acromelic Acid)
Procedure:
-
Cell Preparation: Neurons are prepared for recording, either from primary cultures or acute brain slices.
-
Pipette Preparation: A glass micropipette with a very small tip diameter is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The pipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The cell is held at a specific membrane potential (e.g., -60 mV) using the voltage-clamp mode of the amplifier.
-
Agonist Application: The agonist (acromelic acid) is applied to the cell via perfusion.
-
Data Recording: The resulting current flowing through the ion channels is recorded. The amplitude, kinetics, and other properties of the current are analyzed to determine the effect of the agonist on the receptors.
Signaling Pathways and Experimental Workflow
AMPA Receptor Signaling Pathway
AMPA receptors are primarily responsible for fast excitatory neurotransmission. Upon binding to glutamate (or an agonist like acromelic acid), the channel opens, leading to an influx of Na+ ions and depolarization of the postsynaptic membrane. This rapid depolarization is crucial for the initiation of action potentials.
AMPA Receptor Signaling Pathway
Kainate Receptor Signaling Pathway
Kainate receptors have more diverse roles, acting at both presynaptic and postsynaptic sites. Postsynaptically, they contribute to the excitatory postsynaptic potential, although their kinetics are generally slower than those of AMPA receptors. Presynaptically, they can modulate the release of neurotransmitters, including glutamate and GABA.
Kainate Receptor Signaling Pathway
Experimental Workflow for Receptor Characterization
The following diagram illustrates the general workflow for characterizing the interaction of a compound like acromelic acid with AMPA and kainate receptors.
Experimental Workflow
Conclusion
The available data on acromelic acid A suggests a differential interaction with AMPA and kainate receptors, exhibiting a higher affinity for the high-affinity kainate receptor binding site and the AMPA receptor compared to the low-affinity kainate receptor site.[2] While direct experimental evidence for this compound is lacking, its structural similarity to acromelic acid A suggests it may also exhibit distinct effects on these two critical glutamate receptor subtypes. Further research, specifically conducting binding and electrophysiological studies with this compound, is necessary to fully elucidate its pharmacological profile and its potential as a selective modulator of AMPA and/or kainate receptor function. Such studies would be invaluable for advancing our understanding of glutamatergic neurotransmission and for the development of novel therapeutic agents targeting these receptors.
References
Comparative analysis of Acromelic acid D and B in inducing allodynia.
A comprehensive guide for researchers on the differential effects and underlying mechanisms of two potent glutamate receptor agonists.
Introduction: Acromelic acids, potent neurotoxic analogues of kainic acid isolated from the poisonous mushroom Clitocybe acromelalga, are invaluable tools for studying the mechanisms of neuropathic pain. This guide provides a comparative analysis of two isomers, Acromelic acid A and Acromelic acid B, focusing on their distinct capacities to induce allodynia—a state of pain resulting from a stimulus that does not normally provoke pain. This document synthesizes experimental data on their dose-response relationships, pharmacological profiles, and the signaling pathways they implicate. It should be noted that while the user requested a comparison with "Acromelic acid D," the available scientific literature predominantly focuses on isomers A and B. It is presumed that "this compound" was a reference to Acromelic acid A.
Quantitative Data Summary
The allodynia-inducing potencies and characteristics of Acromelic acid A and B, when administered intrathecally in mice, show significant differences. Acromelic acid A is notably more potent, inducing allodynia at extremely low doses, but exhibits a complex bell-shaped dose-response curve. In contrast, Acromelic acid B demonstrates a more conventional dose-dependent effect over a higher concentration range.
| Parameter | Acromelic Acid A | Acromelic Acid B | Source(s) |
| Effective Dose Range (Acute Allodynia) | Bell-shaped pattern from 50 ag/kg to 0.5 pg/kg | Dose-dependent from 50 pg/kg to 50 ng/kg | [1] |
| Maximum Effect (Acute Allodynia) | Observed at 50 fg/kg | Increases with dose up to 50 ng/kg | [1] |
| Onset of Action | Marked allodynia within 5 minutes | Marked allodynia within 5 minutes | [1] |
| Duration of Acute Effect | Lasted over the 50-minute experimental period | Lasted over the 50-minute experimental period | [1] |
| Receptor Antagonist Sensitivity | Inhibited by NMDA and Ca2+-permeable AMPA receptor antagonists | Not inhibited by NMDA or AMPA receptor antagonists | [1] |
Signaling Pathways
The mechanisms by which Acromelic acid A and B induce allodynia are fundamentally different. Acromelic acid A's effects are mediated through the activation of NMDA and specific AMPA/kainate receptors, leading to a downstream cascade involving neuronal nitric oxide synthase (nNOS). In contrast, the acute allodynia from Acromelic acid B appears to be independent of these classical glutamate receptor pathways, suggesting the involvement of a distinct, yet to be fully characterized, receptor.
Acromelic Acid A Signaling Pathway
// Nodes ACRO_A [label="Acromelic Acid A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; AMPA_R [label="Ca2+-Permeable\nAMPA/Kainate Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nNOS [label="Neuronal Nitric\nOxide Synthase (nNOS)\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)\nProduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Central_Sensitization [label="Central Sensitization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Allodynia [label="Allodynia", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ACRO_A -> NMDA_R [label="Activates"]; ACRO_A -> AMPA_R [label="Activates"]; NMDA_R -> Ca_Influx; AMPA_R -> Ca_Influx; Ca_Influx -> nNOS; nNOS -> NO; NO -> Central_Sensitization [label="Leads to"]; Central_Sensitization -> Allodynia; }
Acromelic Acid A-induced allodynia pathway.
Acromelic Acid B Signaling Pathway
// Nodes ACRO_B [label="Acromelic Acid B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unknown_R [label="Specific Acromelic\nAcid Receptor\n(Hypothesized)", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Downstream [label="Unknown Downstream\nSignaling Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Central_Sensitization [label="Central Sensitization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Allodynia [label="Allodynia", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ACRO_B -> Unknown_R [label="Activates"]; Unknown_R -> Downstream; Downstream -> Central_Sensitization [label="Leads to"]; Central_Sensitization -> Allodynia; }
Acromelic Acid B-induced allodynia pathway.
Experimental Protocols
The following protocols outline the key methodologies for inducing and assessing allodynia using Acromelic acids in a murine model.
Intrathecal (i.t.) Administration
This protocol describes the direct injection of substances into the subarachnoid space of the spinal cord.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are briefly anesthetized using 3% isoflurane in a chamber until the righting reflex is lost. Anesthesia is maintained via a nose cone during the procedure.
-
Injection Procedure:
-
The lower back is shaved to visualize the lumbar region.
-
The mouse is positioned to arch the back, widening the intervertebral spaces.
-
A 30-gauge needle attached to a microsyringe is inserted into the intervertebral space between the L5 and L6 vertebrae.
-
A characteristic tail-flick response indicates successful entry into the intrathecal space.
-
A volume of 5 µL of the Acromelic acid solution (or vehicle control) is injected.
-
-
Post-Procedure: The animal is allowed to recover fully before behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus:
-
A set of calibrated von Frey filaments (monofilaments that exert a specific force when bent).
-
A testing chamber with a wire mesh floor that allows access to the plantar surface of the hind paws.
-
-
Procedure:
-
Acclimatization: Mice are placed in the testing chambers for at least 30-40 minutes before testing to allow for acclimatization.
-
Filament Application: Starting with a filament near the expected baseline threshold, the filament is applied perpendicularly to the mid-plantar surface of the hind paw until it buckles slightly. The stimulus is held for approximately 2-3 seconds.
-
Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: The "up-down" method is used to determine the 50% paw withdrawal threshold. If a positive response occurs, the next weaker filament is used. If there is no response, the next stronger filament is used. This continues for a predetermined number of stimuli after the first response crossover.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
-
Experimental Workflow
// Nodes Start [label="Start: Animal Acclimatization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline von Frey Test\n(Pre-injection)", fillcolor="#FBBC05", fontcolor="#202124"]; Anesthesia [label="Brief Isoflurane Anesthesia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Intrathecal Injection\n(Acromelic Acid or Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recovery [label="Animal Recovery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostTest [label="Post-injection von Frey Test\n(e.g., at 5, 15, 30, 50 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis:\nCalculate Paw Withdrawal Threshold", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Baseline; Baseline -> Anesthesia; Anesthesia -> Injection; Injection -> Recovery; Recovery -> PostTest; PostTest -> Analysis; Analysis -> End; }
Workflow for assessing Acromelic acid-induced allodynia.
References
A Comparative Guide to Validating the Binding Affinity of Acromelic Acid D to Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acromelic Acid and Glutamate Receptors
Acromelic acid, a neurotoxic kainoid isolated from the poisonous mushroom Clitocybe acromelalga, is a potent excitatory amino acid.[1] Its various isoforms, including Acromelic acid A, B, and D, are of significant interest to researchers studying glutamate receptor pharmacology due to their structural similarity to kainic acid. Glutamate receptors are the primary excitatory neurotransmitter receptors in the central nervous system and are broadly classified into two families: ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors). The ionotropic glutamate receptors are further subdivided into three types based on their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. These receptors are crucial for synaptic transmission, plasticity, learning, and memory.
This guide focuses on the validation of binding affinity to the ionotropic glutamate receptors, which are primary targets for compounds like acromelic acid.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki in nM) of Acromelic acid A and other key ligands for different ionotropic glutamate receptor subtypes. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |
| Acromelic acid A | Kainate (High Affinity Site) | [3H]-Kainic Acid | Rat Brain Synaptic Membranes | 15.1[2][3] |
| Acromelic acid A | Kainate (Low Affinity Site) | [3H]-Kainic Acid | Rat Brain Synaptic Membranes | 1490[2][3] |
| Acromelic acid A | AMPA | [3H]-AMPA | Rat Brain Synaptic Membranes | 26[2][3] |
| Kainic Acid | Kainate | [3H]-Kainic Acid | Rat Brain Synaptic Membranes | 19.4[3] |
| Domoic Acid | Kainate | [3H]-Kainic Acid | Rat Brain Synaptic Membranes | 14.5[3] |
| AMPA | AMPA | [3H]-AMPA | Rat Brain Synaptic Membranes | 184[2][3] |
| L-Glutamate | NMDA | [3H]-CGP 39653 | Rat Cerebral Cortex | 230 |
| NMDA | NMDA | [3H]-CGP 39653 | Rat Cerebral Cortex | 1100 |
Note: Data for Acromelic acid D is not currently available in the cited literature. The data for Acromelic acid A provides a strong reference for the expected binding profile of related acromelic acid isomers.
Experimental Protocols
The validation of binding affinity is predominantly achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a standard method to determine the inhibition constant (Ki) of a test compound.
Radioligand Competitive Binding Assay
This protocol outlines the steps to determine the Ki of a test compound (e.g., this compound) against a specific glutamate receptor subtype using a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize the tissue source (e.g., rat cerebral cortex or hippocampus) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-Kainic acid for kainate receptors, [3H]-AMPA for AMPA receptors, or a specific NMDA receptor radioligand like [3H]-CGP 39653). The concentration of the radioligand is typically at or below its Kd value.
-
The prepared membrane suspension.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand instead of the test compound.
-
To determine total binding, another set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
4. Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
5. Scintillation Counting:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a radioligand competitive binding assay.
Caption: Ionotropic glutamate receptor signaling pathway.
References
- 1. Actions of acromelic acid on nervous system L-glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acromelic acid A on the binding of [3H]-kainic acid and [3H]-AMPA to rat brain synaptic plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Acromelic Acid D with Neurotransmitter Systems: A Comparative Guide
Overview of Acromelic Acid D's Presumed Primary Target
This compound belongs to a family of potent neuroexcitatory amino acids isolated from the poisonous mushroom Clitocybe acromelalga. Its structural analog, Acromelic acid A, is a well-established agonist of ionotropic glutamate receptors, which are crucial for fast excitatory neurotransmission in the central nervous system. The primary targets are believed to be the kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3]
Comparative Binding Affinities of Acromelic Acid A
The following table summarizes the binding affinities (Ki values) of Acromelic acid A for kainate and AMPA receptors in rat brain synaptic plasma membranes. These values provide an indication of the high potency of this class of compounds at these specific glutamate receptor subtypes.
| Receptor Subtype | Radioligand | Acromelic Acid A Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Kainate (High Affinity) | [3H]-Kainic Acid | 15.1 | Kainic Acid | 19.4 |
| Kainate (Low Affinity) | [3H]-Kainic Acid | 1490 | Domoic Acid | 14.5 |
| AMPA | [3H]-AMPA | 26 | AMPA | 184 |
| AMPA (+ SCN⁻) | [3H]-AMPA | 289 | Domoic Acid | 9020 |
Data Interpretation:
-
Acromelic acid A demonstrates a high affinity for a subpopulation of kainate receptors, with a Ki value of 15.1 nM.[1]
-
It also interacts with a lower affinity kainate binding site.[1]
-
Notably, in the absence of thiocyanate ions (SCN⁻), Acromelic acid A is a more potent displacer of [3H]-AMPA than AMPA itself, indicating a strong interaction with the AMPA receptor.[1]
Presumed Signaling Pathways
This compound, like Acromelic acid A, is expected to exert its effects by directly binding to and activating kainate and AMPA receptors. This activation leads to the opening of ion channels permeable to sodium (Na⁺) and, in the case of certain AMPA and kainate receptor subunit combinations, calcium (Ca²⁺). The resulting influx of cations causes neuronal depolarization, leading to an excitatory postsynaptic potential and, at high concentrations, excitotoxicity.
Caption: Presumed signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the cross-reactivity and binding affinity of this compound.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for various neurotransmitter receptors.
Materials:
-
Rat brain synaptic plasma membranes
-
Radioligands specific for the receptors of interest (e.g., [3H]-Kainic Acid for kainate receptors, [3H]-AMPA for AMPA receptors, [3H]-CNQX for AMPA/kainate receptors, [3H]-CGP 39653 for NMDA receptors, etc.)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the synaptic plasma membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound (or a known reference compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Conclusion and Future Directions
Based on the data from its close analog, Acromelic acid A, it is highly probable that this compound is a potent agonist at kainate and AMPA receptors with limited cross-reactivity to other major neurotransmitter systems at physiologically relevant concentrations. However, to definitively characterize the pharmacological profile of this compound, direct experimental investigation is necessary. Future studies should include comprehensive radioligand binding screens against a broad panel of neurotransmitter receptors, transporters, and ion channels. Functional assays, such as electrophysiological recordings from cultured neurons or brain slices, would also be crucial to determine the functional consequences of this compound binding to any identified off-target sites. Such studies are essential for a complete understanding of its neurotoxic effects and potential as a pharmacological tool.
References
Comparative Gene Expression Analysis of Acromelic Acid D Exposure: An Inferential Study Based on Analogue Compounds
For Researchers, Scientists, and Drug Development Professionals
Acromelic acid D, a potent neurotoxin, is a structural analogue of kainic acid. While direct studies on the gene expression changes following this compound exposure are currently unavailable in the public domain, its shared chemical motifs and neurotoxic properties with kainate receptor agonists like kainic acid and domoic acid allow for an inferential comparative analysis. This guide synthesizes findings from studies on these related excitotoxins to predict the likely transcriptomic consequences of this compound exposure, providing a valuable resource for hypothesis generation and experimental design.
Inferred Biological Effects and Signaling Pathways of this compound
Acromelic acid A, a related compound, is known to be a potent agonist for non-N-methyl-D-aspartate (NMDA) receptors, particularly kainate receptors, in the spinal cord, leading to neuronal death.[1] This potent neurotoxicity is a hallmark of excitotoxicity, a process where excessive stimulation of glutamate receptors leads to a cascade of intracellular events culminating in cell damage and death. The structural similarity of this compound suggests it likely shares this mechanism of action.
The primary signaling pathway implicated in the action of this compound and its analogues is the Kainate Receptor Signaling Pathway . Activation of these ionotropic glutamate receptors by agonists like kainic acid leads to an influx of Na+ and Ca2+ ions, causing neuronal depolarization.[2][3] This initial excitation, if excessive, triggers a cascade of downstream events including:
-
Calcium Overload: Disruption of intracellular calcium homeostasis.
-
Mitochondrial Dysfunction: Impaired energy metabolism and production of reactive oxygen species (ROS).
-
Activation of Enzymatic Pathways: Activation of proteases, phospholipases, and endonucleases that degrade cellular components.
-
Inflammatory Response: Upregulation of pro-inflammatory cytokines and chemokines.
-
Apoptosis and Necrosis: Activation of programmed cell death pathways.
These events collectively contribute to the neuronal damage observed in excitotoxicity and are reflected in the subsequent changes in gene expression.
Comparative Gene Expression Data from Analogue Compounds
Gene expression studies following exposure to kainic acid and domoic acid reveal a consistent pattern of transcriptional changes associated with excitotoxicity, inflammation, and cellular stress. These findings provide a strong basis for predicting the genes and pathways that would be affected by this compound.
Differentially Expressed Genes Following Kainic Acid Exposure
Studies on gene expression changes after kainic acid-induced seizures in animal models have identified a significant number of differentially regulated genes in the hippocampus.[4][5]
| Gene Category | Upregulated Genes | Downregulated Genes | Reference |
| Neurotransmitter Receptors | - | GABAA receptor subunits (α1, α3, α5, β2, β3, γ1), Cholinergic receptors (M1, M3, M4, M5), Neuropeptide Y receptors (NPY1, NPY2, NPY5) | [5] |
| Inflammation & Immune Response | Genes associated with immune and extracellular matrix processes | - | [4] |
| Cell Death & Growth | Genes associated with cell death and growth | - | [4] |
| Transcription Factors | CREB (predicted upstream regulator) | - | [6] |
| Calcium Signaling | - | Genes involved in calcium signaling | [6] |
Differentially Expressed Genes Following Domoic Acid Exposure
Domoic acid, another potent glutamate receptor agonist, induces significant gene expression changes in the brain. Studies in zebrafish have highlighted alterations in genes related to neuronal function and stress responses.[7]
| Gene Category | Upregulated Genes | Downregulated Genes | Reference |
| Glutamate Pathway | Approximately 8% of glutamate pathway-associated genes were altered | - | [7] |
| Toxin Biosynthesis (in producing organisms) | dabA, dabC, dabD (in Pseudo-nitzschia) | - | [8] |
Experimental Protocols
The following provides a generalized workflow for a comparative gene expression analysis experiment, applicable to studying the effects of this compound. This protocol is a synthesis of standard methodologies used in the cited literature for microarray and RNA sequencing (RNA-Seq) analysis.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment or Animal Model:
-
Cell Lines: Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y, PC12) are commonly used.
-
Animal Models: Rodent models (mice or rats) are frequently employed. Administration of the compound can be systemic (e.g., intraperitoneal injection) or targeted (e.g., intracerebral injection).
-
Dosage and Time Course: A dose-response and time-course study should be performed to determine the optimal concentration and duration of exposure to this compound that induces significant gene expression changes without causing widespread, non-specific cell death.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard protocol like TRIzol extraction.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is crucial for reliable downstream analysis.
3. Gene Expression Profiling:
-
Microarray Analysis:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of the respective gene.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. Ribosomal RNA (rRNA) is typically depleted to enrich for messenger RNA (mRNA).
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Processing: Raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome.
-
4. Data Analysis:
-
Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to a control group.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed using tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and molecular functions.
5. Validation:
-
Quantitative Real-Time PCR (qPCR): The expression levels of a subset of differentially expressed genes identified by microarray or RNA-Seq are validated using qPCR to confirm the results.
Conclusion
While direct experimental data on the effects of this compound on gene expression is lacking, the available information on its structural analogues, kainic acid and domoic acid, provides a robust framework for predicting its molecular consequences. Exposure to this compound is anticipated to induce significant changes in the expression of genes involved in neurotransmitter signaling, neuroinflammation, cell death, and synaptic plasticity. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers investigating the neurotoxic mechanisms of this potent compound and for the development of potential therapeutic interventions.
References
- 1. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete disruption of the kainate receptor gene family results in corticostriatal dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Gene expression analysis of the emergence of epileptiform activity after focal injection of kainic acid into mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Kainic Acid-Induced Seizure on Gene Expression of Brain Neurotransmitter Receptors in Mice Using RT2 PCR Array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular forecasting of domoic acid during a pervasive toxic diatom bloom - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neurotoxic Mechanism of Acromelic Acid D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic mechanisms of Acromelic acid D and other glutamate receptor agonists. It is designed to offer a comprehensive overview of the current understanding of this compound's activity, supported by experimental data and detailed protocols for validation.
Disclaimer: The neurotoxic effects of this compound have not been as extensively studied as its isomers, Acromelic acid A and B. This guide extrapolates the likely mechanism of this compound based on the well-documented activities of Acromelic acids A and B, which are potent kainate receptor agonists. Further research is required to definitively characterize the specific activity of this compound.
Comparative Neurotoxicity of Glutamate Receptor Agonists
Acromelic acids are potent neurotoxins that exert their effects through the overstimulation of ionotropic glutamate receptors, specifically those of the kainate and AMPA subtype. This excitotoxicity is significantly more potent than that of kainic acid, a well-known excitotoxin.
| Compound | Target Receptor(s) | EC50 for Neurotoxicity (in cultured spinal neurons) | Key Observations |
| Acromelic Acid A | High-affinity for specific non-NMDA receptors (kainate/AMPA) | ~2.5 µM[1] | Significantly more potent than kainic acid.[1] Its neurotoxicity is almost completely inhibited by non-NMDA receptor antagonists.[1] |
| Acromelic Acid B | Non-NMDA receptors | Data not available in direct comparison | Induces allodynia in a dose-dependent manner.[2] |
| Kainic Acid | Kainate/AMPA receptors | ~70 µM[1] | A standard experimental excitotoxin; its neurotoxicity is about 30-fold less potent than Acromelic acid A.[1][3] |
| AMPA | AMPA receptors | ~11 µM[1] | A selective agonist for AMPA receptors. |
Proposed Neurotoxic Signaling Pathway of this compound
The neurotoxic cascade initiated by this compound is believed to follow the established pathway for kainate receptor-mediated excitotoxicity. The binding of this compound to kainate receptors on the neuronal membrane triggers a cascade of events leading to neuronal apoptosis.
Experimental Protocols for Validation
Assessment of Neurotoxicity using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.
Materials:
-
Primary neuronal cell culture (e.g., rat spinal cord neurons)
-
This compound and other test compounds (e.g., kainic acid, AMPA)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed primary neurons in 96-well plates at an appropriate density and culture until mature.
-
Treatment: Expose the neuronal cultures to varying concentrations of this compound and control compounds for a predetermined duration (e.g., 24 hours). Include a vehicle control (no compound) and a maximum LDH release control (cell lysis buffer).
-
Sample Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (e.g., 490 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.
Measurement of Intracellular Calcium Levels
This method utilizes fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentrations following agonist stimulation.
Materials:
-
Primary neuronal cell culture on glass coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound and other test compounds
-
Fluorescence microscope with an imaging system
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution)
Procedure:
-
Dye Loading: Incubate the cultured neurons with the calcium indicator dye in a physiological salt solution for a specific time and temperature to allow for de-esterification and intracellular trapping of the dye.
-
Washing: Gently wash the cells with the physiological salt solution to remove excess extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the neurons before the addition of any compound.
-
Stimulation: Perfuse the cells with a solution containing this compound or a control agonist.
-
Image Acquisition: Continuously record fluorescence images during and after the application of the compound to monitor changes in intracellular calcium levels.
-
Data Analysis: Analyze the fluorescence intensity changes over time for individual neurons or regions of interest. The ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) is used to determine the relative change in intracellular calcium concentration.
Experimental Workflow for Validating Neurotoxicity
The following diagram illustrates a typical workflow for investigating the neurotoxic mechanism of a compound like this compound.
Downstream Mechanisms of Excitotoxicity
The sustained elevation of intracellular calcium is a critical event that triggers several downstream pathways culminating in neuronal death.[3] These include:
-
Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[3]
-
Activation of Deleterious Enzymes: Elevated calcium levels can activate various enzymes, including proteases (such as calpains), phospholipases, and endonucleases, which contribute to cellular damage.
-
Apoptotic Cascade: Excitotoxicity can initiate the apoptotic program through the activation of caspases, a family of proteases that execute programmed cell death.[4][5][6][7][8] The activation of caspase-3 is a key step in this process.[7][8]
By employing the experimental protocols outlined in this guide, researchers can effectively validate the neurotoxic mechanism of this compound and compare its potency and signaling pathways to other known glutamate receptor agonists. This information is crucial for understanding the pathophysiology of excitotoxicity and for the development of potential therapeutic interventions.
References
- 1. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-mediated apoptosis in neuronal excitotoxicity triggered by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Prudent Disposal of Acromelic Acid D: A Guide for Laboratory Professionals
Acromelic acid D, a kainoid neurotoxin, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its potential toxicity, it must be treated as a hazardous waste.
Key Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and for the accurate labeling of waste containers.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₆ |
| Molecular Weight | 294.26 g/mol |
| Appearance | Solid (presumed) |
| Solubility | No data available |
| Toxicity | Neurotoxin (by analogy with other acromelic acids) |
Experimental Protocols for Safe Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and chemical splash goggles.
-
If handling the solid form or creating aerosols, work within a certified chemical fume hood.
2. Waste Collection:
-
Collect all waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[1][2]
-
Do not mix this compound waste with other incompatible waste streams.[1][3]
3. Waste Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[1][2]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory.
-
Appropriate hazard pictograms (e.g., toxic).[2]
-
4. Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1][4]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.[1]
5. Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash. [2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2][6]
-
Follow all institutional and local regulations for hazardous waste disposal.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Handling Acromelic Acid D: A Comprehensive Safety and Operational Guide
Disclaimer: There is a significant lack of specific safety and toxicological data for Acromelic acid D. The following guidelines are based on the known potent neurotoxicity of the closely related Acromelic acid A and general best practices for handling hazardous chemical compounds.[1][2][3][4] It is imperative to treat this compound as a highly potent neurotoxin and to exercise extreme caution. A comprehensive, substance-specific risk assessment should be conducted before any handling.
This compound is a chemical compound with the molecular formula C13H14N2O6.[5] Due to its relation to other known neurotoxic acromelic acids, it is crucial for researchers, scientists, and drug development professionals to adhere to stringent safety protocols to prevent exposure and ensure safe disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Double-gloving with chemically resistant gloves | Inner glove: Nitrile or neoprene. Outer glove: Thicker, chemical-resistant glove (e.g., butyl rubber or Viton™). Change gloves frequently and immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield protects against splashes to the entire face. |
| Body Protection | Disposable, fluid-repellent lab coat or coveralls with tight-fitting cuffs | Must be worn over personal clothing. Consider a chemically resistant apron for splash-prone procedures. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. For solutions, a full-face respirator with organic vapor/acid gas cartridges may be appropriate, depending on the risk assessment. |
| Foot Protection | Closed-toe, chemically resistant shoes | Shoe covers should be worn and disposed of as hazardous waste upon exiting the designated work area. |
Operational Plan: Handling and Experimental Workflow
All work with this compound must be conducted within a designated area, clearly marked with hazard signs. Access to this area should be restricted to trained and authorized personnel only.
Experimental Workflow
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, bench paper, pipette tips, and vials. Store in a designated hazardous waste accumulation area. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused solutions and contaminated solvents. Do not mix with other waste streams. The pH should be neutralized if it is safe to do so, following established laboratory procedures. |
| Sharps | Labeled, puncture-proof sharps container | Includes contaminated needles and blades. |
Disposal Decision Process
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert others and restrict access.
-
If trained and equipped, and the spill is small, use a chemical spill kit with appropriate absorbent material.
-
For large spills, or if there is any uncertainty, evacuate the laboratory and contact the institution's emergency response team.
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Given the potent neurotoxic nature of related acromelic acids, all exposures should be treated as medical emergencies. Provide the Safety Data Sheet (SDS) for Acromelic acid A or this document to the responding medical personnel and inform them that the substance is a suspected potent neurotoxin.
References
- 1. Neurotoxicity of acromelic acid in cultured neurons from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and late effects on induction of allodynia by acromelic acid, a mushroom poison related structurally to kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acromelic acid A - Wikipedia [en.wikipedia.org]
- 5. This compound | C13H14N2O6 | CID 190363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
